Citrazinic Acid
Description
inhibits 3-dehydroquinate dehydratase from Mycobacterium tuberculosis; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
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InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJHQYWJLPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Record name | Citrazinic acid | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059185 | |
| Record name | 2,6-Dihydroxyisonicotinic acid | |
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Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-11-6 | |
| Record name | Citrazinic acid | |
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| Record name | Citrazinic acid | |
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| Record name | CITRAZINIC ACID | |
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| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo- | |
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| Record name | 2,6-Dihydroxyisonicotinic acid | |
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| Record name | 2,6-dihydroxyisonicotinic acid | |
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| Record name | CITRAZINIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Citrazinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (CZA), systematically known as 2,6-dihydroxyisonicotinic acid or 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with a diverse range of applications. From its role as a key intermediate in the synthesis of pharmaceuticals and dyes to its emerging significance in the field of nanotechnology as a component of carbon dots and fluorescent probes, a thorough understanding of its chemical properties is paramount for its effective utilization.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and synthesis, tailored for professionals in research and development.
Physicochemical Properties
This compound is a yellow crystalline powder that exhibits a melting point above 300 °C, at which it decomposes.[3] It is a weak acid and its solubility is highly dependent on the pH of the medium.
Data Presentation: Quantitative Physicochemical Properties
| Property | Value | Remarks | Source(s) |
| Molecular Formula | C₆H₅NO₄ | [4] | |
| Molecular Weight | 155.11 g/mol | [4] | |
| Melting Point | >300 °C (decomposes) | ||
| pKa | 2.54 ± 0.20 | Predicted value. The experimental pKa of its ethyl ester in 2-methoxyethanol is 4.81. | |
| Solubility in Water | Practically insoluble | ||
| Solubility in other solvents | Slightly soluble in methanol and acidic solutions. Soluble in DMSO and alkaline solutions (e.g., sodium hydroxide, sodium carbonate). | For NMR purposes, it is sparingly soluble in d6-DMSO. | |
| pH | 3.1-3.5 | For a 100 g/L slurry in water. |
Spectroscopic Properties
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about its molecular structure. Due to its tautomeric nature, the observed chemical shifts can be influenced by the solvent and concentration.
¹H NMR (in DMSO-d₆): A notable feature in the ¹H NMR spectrum is a broad peak around 12.1 ppm, which is attributed to the three protons attached to heteroatoms: the carboxylic acid proton, the hydroxyl group proton, and the pyridinic nitrogen proton. Another sharp signal appears at approximately 6.2 ppm, corresponding to the two aromatic protons on the pyridine ring.
¹³C NMR: The ¹³C NMR spectrum of this compound in DMSO shows four main peaks, consistent with the four different carbon environments in the molecule, assuming rapid tautomeric exchange.
Data Presentation: NMR Chemical Shifts
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |
| ¹H | ~12.1 (broad) | -COOH, -OH, -NH | |
| ¹H | ~6.2 (sharp) | C3-H, C5-H |
Note: The exact chemical shifts can vary depending on the experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in this compound and is particularly useful for monitoring its behavior in solution, including aggregation and ionization states. The absorption spectrum of this compound in water is characterized by two main absorption bands. A band around 235 nm is attributed to a π-π* transition, while a band peaking at approximately 344 nm is assigned to an n-π* transition. The position and intensity of these bands are sensitive to the concentration and pH of the solution.
Data Presentation: UV-Vis Absorption Maxima
| Solvent/Condition | λmax (nm) | Transition | Source(s) |
| Water (10 mg/L) | ~235 | π-π | |
| Water (10 mg/L) | ~344 | n-π | |
| H₂SO₄ (acidic) | 328 | n-π* (protonated form) | |
| NaOH (basic, pH 14) | 234, 344 | - |
Chemical Reactivity and Chelation
This compound's reactivity is dictated by its functional groups: a carboxylic acid, two hydroxyl groups (in its enol tautomer), and a pyridine ring. It can undergo reactions typical of these functionalities, such as esterification and amidation.
Esterification
The carboxylic acid group of this compound can be esterified under acidic conditions with an alcohol. A general protocol for the esterification of carboxylic acids is provided below.
Chelation Properties
This compound is an effective chelating agent, capable of forming stable complexes with various metal ions through its hydroxyl and carboxyl groups. This property is the basis for its use as a fluorescent sensor for metal ions. The binding of a metal ion to this compound can lead to a change in its fluorescence properties, allowing for the detection and quantification of the metal ion.
Visualization: this compound as a Fluorescent "Turn-Off" Sensor for Fe(III)
The following diagram illustrates the proposed mechanism for the fluorescence quenching of this compound upon binding with ferric ions (Fe³⁺). In its free form, this compound exhibits fluorescence. Upon complexation with Fe³⁺, a non-fluorescent complex is formed, leading to a "turn-off" response. This process can be utilized for the sensitive detection of Fe³⁺.
Caption: Proposed mechanism of fluorescence quenching of this compound by Fe(III) ions.
Biological Activity
This compound has been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria. Its derivatives have been investigated for their potential as antimicrobial agents. However, quantitative data on its minimum inhibitory concentration (MIC) against specific bacterial strains are not widely reported in the literature. It has also been mentioned to block a TB enzyme, suggesting a potential role in the development of anti-tuberculosis agents.
Experimental Protocols
Synthesis of this compound from Citric Acid and Urea
This protocol is based on a hydrothermal synthesis method described in the patent literature.
Materials:
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Citric acid
-
Urea
-
Deionized water
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98% Sulfuric acid
-
Reaction vessel (e.g., a Teflon-lined stainless steel autoclave)
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Oven
-
Centrifuge
Procedure:
-
Solution Preparation: Dissolve citric acid (e.g., 1.2188 g, 0.0058 mol) and urea (e.g., 1.3932 g, 0.0231 mol) in deionized water (e.g., 60 mL).
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Ultrasonication: Sonicate the mixture for approximately 10 minutes to ensure complete dissolution and uniform mixing.
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Hydrothermal Reaction: Transfer the solution to a reaction vessel and place it in a preheated oven at 185 °C for 2 hours.
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Cooling: After the reaction, allow the vessel to cool down to room temperature naturally. The resulting solution will be dark green.
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Precipitation: Transfer the solution to a beaker and place it in a constant temperature water bath at 60 °C. While stirring magnetically, slowly add 98% sulfuric acid dropwise to adjust the pH of the solution to 2-3. A yellow solid (this compound) will precipitate.
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Isolation and Purification:
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Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to collect the precipitate.
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Discard the supernatant and wash the precipitate several times with deionized water.
-
Dry the purified this compound in an oven at 60 °C.
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Visualization: Experimental Workflow for this compound Synthesis
The following diagram outlines the key steps in the hydrothermal synthesis of this compound.
Caption: A flowchart illustrating the hydrothermal synthesis of this compound.
Determination of pKa by UV-Vis Spectrophotometry
Due to the poor aqueous solubility of this compound, its pKa can be determined using UV-Vis spectrophotometry in a series of buffer solutions with varying pH values.
Principle: The absorbance of a solution of this compound at a specific wavelength will change as the pH of the solution changes, due to the different electronic structures of the protonated and deprotonated forms. By measuring the absorbance at a wavelength where the two forms have different molar absorptivities across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
General Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a co-solvent mixture if solubility is an issue).
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Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range.
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Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
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Plot the absorbance at this wavelength against the pH of the buffer solutions.
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Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of this compound.
-
Conclusion
This compound possesses a rich chemistry that underpins its utility in a variety of scientific and industrial applications. Its unique combination of functional groups gives rise to its characteristic physicochemical and spectroscopic properties, as well as its reactivity and chelation capabilities. This guide provides a foundational understanding of these properties, offering valuable data and experimental protocols for researchers and professionals working with this versatile compound. Further research into its biological activities and the quantitative determination of its properties will undoubtedly expand its applications in drug development and materials science.
References
An In-depth Technical Guide to the Synthesis of Citrazinic Acid from Citric Acid and Urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of citrazinic acid from the readily available starting materials, citric acid and urea. This compound, a pyridine derivative, serves as a valuable building block in the synthesis of various pharmaceuticals and functional materials. This document details established experimental protocols, presents quantitative data for process optimization, and illustrates the underlying chemical transformations and workflows.
Introduction
This compound (2,6-dihydroxyisonicotinic acid) is a heterocyclic compound with a wide range of applications, including as an intermediate in the production of active pharmaceutical ingredients, a component in color photography, and a corrosion inhibitor in the electroplating industry.[1] The synthesis from citric acid and urea offers a cost-effective and straightforward route to this important molecule. This guide explores the reaction, focusing on a hydrothermal synthesis method that provides high yields and purity.[2]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from citric acid and urea proceeds through a condensation reaction. Upon heating, urea decomposes into isocyanic acid and ammonia.[3][4] The isocyanic acid then reacts with citric acid, leading to the formation of the heterocyclic pyridine ring of this compound. The overall transformation involves cyclization and dehydration steps.
Caption: Reaction pathway for this compound synthesis.
Experimental Protocols
Two primary methods for the synthesis of this compound from citric acid and urea are detailed below: a hydrothermal method and a melt-reaction method.
Hydrothermal Synthesis
This method, adapted from a patented procedure, offers high yields and purity with relatively mild conditions.[2]
Experimental Workflow:
Caption: Hydrothermal synthesis workflow.
Detailed Protocol:
-
Reactant Preparation: Dissolve citric acid (0.2438-1.2188 g) and urea (0.6966-1.3932 g) in 60-80 mL of deionized water in a beaker.
-
Mixing: Subject the solution to ultrasonic treatment for 5-10 minutes to ensure uniform mixing.
-
Reaction: Transfer the mixed solution into a 100 mL reaction kettle. Place the kettle in an oven preheated to a temperature between 160-200°C and maintain the hydrothermal conditions for 2-6 hours.
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Cooling and Isolation: After the reaction period, allow the reaction kettle to cool to room temperature. A dark green solution containing a precipitate will be obtained.
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Purification: Centrifuge the reaction mixture at high speed. Decant and discard the supernatant.
-
Drying: Dry the resulting yellow precipitate to obtain the final this compound product. The product is reported to have a purity of >96% and a yield of 70-85%.
Melt Reaction Synthesis
This method involves the direct heating of a mixture of citric acid and urea.
Experimental Workflow:
Caption: Melt reaction synthesis workflow.
Detailed Protocol:
-
Reactant Mixture: Mix 31.5 g of citric acid monohydrate with 45.0 g of urea.
-
Melting and Reaction: Heat the mixture in an oil bath. The mixture should melt within 10 minutes. Rapidly increase the temperature to 146-148°C and maintain it for 2.5 hours.
-
Workup: After the reaction, add 100 mL of water and stir. Allow the mixture to stand for 2 hours, then collect the precipitate by filtration.
-
Hydrolysis: Add the filtered solid to 100 mL of a 15% sodium hydroxide solution and stir in an 85°C water bath for 6 hours. Filter the resulting solution.
-
Precipitation: Acidify the filtrate with a 50% sulfuric acid solution to a pH of 2-3. A light yellow precipitate of this compound will form.
-
Isolation and Drying: Allow the mixture to stand for 2 hours, then collect the product by filtration and dry. This method yields approximately 8.8 g (42% yield based on citric acid).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound from citric acid and urea based on the described methods.
Table 1: Reactant Quantities and Ratios
| Parameter | Hydrothermal Method | Melt Reaction Method |
| Citric Acid | 0.2438 - 1.2188 g | 31.5 g (monohydrate) |
| Urea | 0.6966 - 1.3932 g | 45.0 g |
| Molar Ratio (Citric Acid:Urea) | 1:4 to 1:6 (optimal range) | Approx. 1:5 |
| Solvent | 60-80 mL Deionized Water | None (initially) |
Table 2: Reaction Conditions
| Parameter | Hydrothermal Method | Melt Reaction Method |
| Temperature | 160 - 200 °C | 146 - 148 °C |
| Reaction Time | 2 - 6 hours | 2.5 hours |
| Pressure | Autogenous | Atmospheric |
| Agitation | Ultrasonic (initial) | Stirring (during workup) |
Table 3: Product Yield and Purity
| Parameter | Hydrothermal Method | Melt Reaction Method |
| Yield | 70 - 85% | 42% |
| Purity | > 96% | Not specified |
| Appearance | Yellow Precipitate | Light Yellow Solid |
| Melting Point | >300 °C (decomposes) | >300 °C (decomposes) |
Conclusion
The synthesis of this compound from citric acid and urea is a well-established and accessible process. The hydrothermal method, in particular, offers a high-yield and high-purity route to the target compound under controlled conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient production of this versatile chemical intermediate. Further optimization of reaction parameters may lead to even greater yields and process efficiencies.
References
An In-Depth Technical Guide to the Discovery and History of Citrazinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid, known chemically as 2,6-dihydroxyisonicotinic acid or 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound with a rich history rooted in the foundational era of organic chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, the elucidation of its structure, and its modern applications, particularly as a versatile intermediate in the pharmaceutical industry.
The Initial Discovery by Behrmann and Hofmann (1884)
This compound was first synthesized and described in 1884 by G. Behrmann and August Wilhelm von Hofmann. Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the formation of this novel compound through the reaction of citramide with sulfuric acid. While the original publication is in German, this discovery marked the entry of this compound into the chemical literature and laid the groundwork for over a century of further investigation into its properties and applications.
The Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of this compound has undergone significant evolution, driven by the need for more efficient, scalable, and cost-effective production methods. The following sections detail the key historical and modern experimental protocols.
Early Synthetic Approaches
The earliest methods for synthesizing this compound were characterized by harsh reaction conditions and often resulted in low yields.
1. From Citramide (Behrmann and Hofmann, 1884):
2. From Methyl Citrate and Ammonia:
-
Experimental Protocol: This method involved heating methyl citrate with ammonia. It was a common early approach but was plagued by low yields, often less than 30%.[1] The reaction required high temperatures and pressures to proceed, making it less practical for large-scale production.
3. Melt Fusion of Citric Acid and Urea:
-
Experimental Protocol: Another early method involved creating a melt of citric acid and urea.[1] This approach also suffered from low yields and poor reproducibility due to the difficulty in controlling the temperature of the reaction melt, which often led to localized overheating and decomposition of the reactants.[1]
Mid-20th Century Improvements
The mid-20th century saw significant advancements in the synthesis of this compound, driven by its growing importance as a pharmaceutical intermediate.
1. Reaction of Citric Acid with Aqueous Ammonia under Pressure (1956):
-
Experimental Protocol: A notable improvement was developed that involved reacting citric acid with concentrated aqueous ammonia in a closed vessel at elevated temperatures (125-175 °C) and autogenous pressure. This direct synthesis from citric acid eliminated the need for esterification as a separate step.
-
Reaction Conditions:
-
Reactants: Citric acid and concentrated aqueous ammonia (20-75% by weight).
-
Molar Ratio: 5 to 35 moles of ammonia per mole of citric acid.
-
Temperature: 125-175 °C.
-
Pressure: Autogenous.
-
Procedure: The resulting solution was acidified to precipitate this compound, which was then recovered by filtration.
-
-
Yields: This method achieved significantly higher yields, with conversions of citric acid to this compound reaching up to 50%.
-
2. Reaction of Citric Acid and Urea in a Polyhydroxy Solvent (1956):
-
Experimental Protocol: Another improved process involved reacting citric acid with urea in the presence of an inert organic polyhydroxy solvent, such as ethylene glycol or glycerol. This method offered better temperature control and led to higher yields.
-
Reaction Conditions:
-
Reactants: Citric acid and urea.
-
Solvent: Ethylene glycol, glycerol, or mannitol solution.
-
Temperature: Approximately 130-133 °C.
-
Procedure: The reaction mixture was heated, and additional urea was added portion-wise. The resulting citrazinamide was precipitated by neutralization, separated, and then hydrolyzed with an alkali to form the alkali salt of this compound. Acidification then precipitated the purified this compound.
-
-
Yields: This process could achieve yields of up to 60%.
-
Modern Synthetic Methods
Contemporary methods for synthesizing this compound focus on milder reaction conditions, higher yields, and more environmentally friendly processes.
1. Hydrothermal Synthesis from Citric Acid and Urea (2018):
-
Experimental Protocol: A more recent and efficient method utilizes a hydrothermal reaction of citric acid and urea.
-
Reaction Conditions:
-
Reactants: Citric acid and urea dissolved in deionized water.
-
Procedure: The aqueous solution is subjected to ultrasonic treatment for uniform mixing and then heated in a reaction kettle under hydrothermal conditions.
-
Temperature: 160-200 °C.
-
Time: 2-6 hours.
-
Work-up: The resulting solution is cooled, and the precipitated this compound is collected by centrifugation and dried.
-
-
Yields: This one-step method boasts high product purity (>96%) and high yields, ranging from 70-85%.
-
Quantitative Data on Synthetic Methods
| Method | Starting Materials | Key Conditions | Reported Yield | Reference |
| From Methyl Citrate & Ammonia | Methyl citrate, Ammonia | High temperature and pressure | < 30% | |
| Melt Fusion | Citric acid, Urea | High-temperature melt | < 30% | |
| Aqueous Ammonia under Pressure | Citric acid, Aqueous NH3 | 125-175 °C, autogenous pressure | ~50% | |
| Urea in Polyhydroxy Solvent | Citric acid, Urea | 130-133 °C in ethylene glycol | up to 60% | |
| Hydrothermal Synthesis | Citric acid, Urea | 160-200 °C in water | 70-85% |
Elucidation of the Chemical Structure
The determination of the structure of this compound is intrinsically linked to the broader history of understanding pyridine and its derivatives. The foundational structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, was proposed by Wilhelm Körner in 1869 and James Dewar in 1871. This was later confirmed experimentally.
The precise structure of this compound as 2,6-dihydroxyisonicotinic acid was established through classical chemical degradation and derivatization reactions, followed by confirmation with modern spectroscopic techniques in the 20th century. The presence of the carboxylic acid and hydroxyl groups, along with the pyridine core, was deduced from its acidic properties and reactivity. Today, its structure is unequivocally confirmed by techniques such as NMR and mass spectrometry.
Physicochemical Properties
-
Appearance: Yellowish powder or small needle-like crystals.
-
Melting Point: Carbonizes above 300 °C without melting.
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Solubility: Insoluble in water, slightly soluble in hot hydrochloric acid, and soluble in alkali hydroxide or carbonate solutions.
-
Tautomerism: this compound exists as multiple tautomers, which can influence its chemical and physical properties.
Role in Drug Development and Potential Biological Signaling Pathways
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmaceutical compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents.
While the direct mechanism of action of this compound on specific signaling pathways is not extensively documented, studies on citric acid and its derivatives suggest potential involvement in modulating inflammatory responses. The anti-inflammatory effects of some citric acid-related compounds have been linked to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines are key players in inflammatory cascades, and their regulation often involves major signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The synthesis of pyrimidinone and oxazinone derivatives from this compound has yielded compounds with anti-inflammatory activity. It is plausible that these derivatives exert their effects by interacting with components of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
Below is a conceptual diagram illustrating the potential points of intervention for this compound derivatives within these inflammatory signaling pathways.
Caption: Potential mechanism of anti-inflammatory action of this compound derivatives.
Conclusion
From its discovery in the late 19th century to its current role as a key pharmaceutical intermediate, this compound has a notable history. The development of its synthesis from low-yield, high-temperature methods to efficient, high-yield hydrothermal processes reflects the broader advancements in organic chemistry. As a versatile scaffold, this compound and its derivatives continue to be of significant interest to researchers in drug development, with potential applications in the modulation of inflammatory and other disease-related pathways. This guide provides a foundational understanding for scientists and professionals working with this important heterocyclic compound.
References
An In-depth Technical Guide to Citrazinic Acid (CAS 99-11-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of citrazinic acid (CAS 99-11-6). The information is intended to support research and development activities by providing detailed technical data and methodologies.
Physicochemical Properties
This compound, also known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic compound with the chemical formula C₆H₅NO₄.[1] It is a derivative of citric acid and exists as a yellow to beige or slightly brown powder.[2][3] The solid form is known to exist in multiple tautomeric forms.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 99-11-6 | [4] |
| Molecular Formula | C₆H₅NO₄ | |
| Molecular Weight | 155.11 g/mol | |
| Appearance | Beige slightly brown powder | |
| Melting Point | >300°C (decomposes) | |
| Density | 1.708 g/cm³ | |
| Boiling Point | 375.5°C at 760 mmHg | |
| Flash Point | 180.9°C | |
| Water Solubility | Practically insoluble | |
| Solubility | Soluble in basic solutions (e.g., ammonia water); sparingly soluble in water, acid, methanol, and d6-DMSO. | |
| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | |
| Synonyms | 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid |
Spectral Data
Infrared spectroscopy of this compound shows characteristic bands at 3116 cm⁻¹ and 2904 cm⁻¹, which are attributed to N-H and C-H stretching vibrations, respectively. Strong bands are observed at 1695 cm⁻¹ and 1605 cm⁻¹, corresponding to C=O and C=N vibrations on the pyridine ring. In aqueous solutions, this compound exhibits an absorption peak around 340 nm (3.6 eV), which can undergo a blue shift with increasing concentration, suggesting the formation of oligomers.
Experimental Protocols
A common method for synthesizing this compound involves the hydrothermal reaction of citric acid and urea.
-
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
Sulfuric acid (98%)
-
-
Procedure:
-
Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.
-
Sonicate the mixture for 10 minutes to ensure it is fully mixed.
-
Transfer the solution to a 100 ml reaction kettle and place it in an oven preheated to 185°C.
-
Maintain the hydrothermal conditions for 2 hours.
-
Allow the reaction to cool to room temperature, resulting in a dark green solution.
-
In a constant temperature water bath at 60°C, slowly add 98% sulfuric acid dropwise while stirring to adjust the pH to 2-3.
-
A large amount of yellow solid will precipitate. Centrifuge the solution at 12,000 rpm for 10 minutes.
-
Discard the supernatant and wash the precipitate several times with deionized water.
-
Dry the resulting yellow precipitate in an oven at 60°C to obtain this compound. This method can achieve a yield of up to 85.18%.
-
This compound can be purified by precipitation from an alkaline solution using dilute HCl. The purified product should be dried in a vacuum over P₂O₅.
Caption: Hydrothermal synthesis of this compound.
Biological Activity and Applications
This compound serves as a versatile intermediate in various fields, including pharmaceuticals, materials science, and analytical chemistry.
-
Drug Development: It is used as a starting material for the synthesis of a series of pyridine, pyrimidinone, and oxazinone derivatives, some of which have shown anti-inflammatory properties. It also has antibacterial effects against Gram-negative bacteria.
-
Advanced Materials: this compound is a key precursor in the synthesis of carbon nanodots (CNDs). These CNDs exhibit tunable fluorescence and are being explored for applications in bioimaging, sensing, and drug delivery.
-
Analytical Chemistry: It can be used as a fluorescent probe, as its optical properties are dependent on its aggregation state and chemical environment. It is also used in spectrophotometric methods for the determination of nitrite in water.
-
Other Industrial Uses: this compound finds applications in the photography industry as a component in color film developers, in the production of reactive dyes, and as an additive in electroplating.
Caption: Key application areas of this compound.
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Source(s):
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid contact with skin and eyes and avoid the formation of dust and aerosols.
-
Store in a cool, dry, and dark place in a tightly closed container.
-
Keep away from strong oxidizing agents.
-
Molecular Structure and Tautomerism
This compound can exist in several tautomeric forms due to the presence of hydroxyl and carbonyl groups on the pyridine ring. The equilibrium between these forms can be influenced by the solvent and pH.
Caption: Tautomers of this compound.
References
Solubility of Citrazinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrazinic acid, a heterocyclic compound with the chemical formula C₆H₅NO₄, is a molecule of significant interest in various fields, including pharmaceuticals and materials science, particularly as a key fluorophore in the formation of carbon dots. Despite its wide range of applications, a comprehensive understanding of its solubility characteristics is crucial for its effective use in formulation, synthesis, and analytical method development. This technical guide provides a detailed overview of the solubility of this compound in different solvents, based on currently available data. It includes a summary of its solubility profile, a detailed experimental protocol for determining its aqueous solubility, and visualizations to aid in understanding experimental workflows and molecular interactions.
Introduction to this compound
This compound, also known as 2,6-dihydroxyisonicotinic acid, is a yellow crystalline powder. It exists in multiple tautomeric forms and has a strong tendency to form aggregates in solution.[1][2] Its optical properties are highly dependent on its aggregation state and the chemical environment, particularly the pH of the solution.[1] An understanding of its solubility is fundamental to controlling these properties and for its practical application in various scientific domains.
Solubility Profile of this compound
The solubility of this compound is markedly influenced by the nature of the solvent, with a pronounced dependence on pH. Generally, it is characterized by low solubility in water and many common organic solvents, but it dissolves readily in alkaline solutions.
Data Presentation
Table 1: Quantitative Aqueous Solubility Data for this compound
| Solvent | Temperature | Concentration Range Studied | Method | Source |
| Water (milli-Q) | Ambient | 0.01 - 110 mg/L | UV-Vis Spectrophotometry | [3][4] |
Note: The concentration range reported is from studies preparing aqueous solutions for spectroscopic analysis and may not represent the saturation solubility (thermodynamic solubility) limit. However, it provides a valuable indication of the achievable concentration in an aqueous medium.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Source |
| Water | Practically insoluble / Slightly soluble | |
| Methanol | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | |
| Hot Hydrochloric Acid (HCl) | Slightly soluble | |
| Alkaline Hydroxide Solutions (e.g., NaOH, KOH) | Soluble / Very soluble | |
| Alkaline Carbonate Solutions (e.g., Na₂CO₃) | Soluble / Very soluble | |
| Ether | Practically insoluble |
Experimental Protocols
This section provides a detailed methodology for the determination of the aqueous solubility of this compound. The protocol is based on the widely accepted equilibrium shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry, a technique shown to be effective for measuring this compound concentrations in solution.
Determination of Aqueous Solubility via Shake-Flask Method and UV-Vis Spectroscopy
Objective: To determine the saturation solubility of this compound in water at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥ 97%)
-
Milli-Q water (or other high-purity water)
-
Volumetric flasks
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired aqueous medium (e.g., water, buffer) to prepare a stock solution. Note that given its low solubility, a co-solvent like a minimal amount of NaOH can be used to initially dissolve the acid for the stock solution, which is then serially diluted in the aqueous medium of interest for the calibration curve.
-
Prepare a series of calibration standards by serially diluting the stock solution with the aqueous medium to cover a concentration range relevant to the expected solubility (e.g., 0.1 to 100 mg/L).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound (around 340-344 nm) using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials containing a known volume of Milli-Q water. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Dilute the filtered sample with the aqueous medium if necessary to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples using the UV-Vis spectrophotometer at the predetermined λ_max.
-
Use the calibration curve equation to calculate the concentration of this compound in the diluted samples.
-
Multiply by the dilution factor to determine the saturation solubility of this compound in the original supernatant.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for solubility determination and the general solubility behavior of this compound.
Caption: Experimental workflow for determining this compound solubility.
Caption: Solubility behavior of this compound with different solvent types.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various applications. The available data consistently indicate that it is poorly soluble in water and most neutral organic solvents but shows significantly enhanced solubility in alkaline solutions due to deprotonation. While comprehensive quantitative solubility data remains sparse, the provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems tailored to their needs. The continued investigation into the solubility of this compound, particularly in mixed solvent systems and at various temperatures, will further empower its application in drug development and materials science.
References
An In-depth Technical Guide to the Molecular Structure and Tautomerism of Citrazinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (CZA), systematically named 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₄.[1] It is a yellow, crystalline powder that is sparingly soluble in water but dissolves in alkaline solutions.[1] this compound and its derivatives have garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and bioimaging. This interest stems from its role as a key intermediate in the synthesis of various organic compounds and its intrinsic fluorescence properties.[2] Notably, it has been identified as a crucial fluorophore responsible for the luminescent properties of carbon dots synthesized from citric acid and nitrogen sources.
This technical guide provides a comprehensive overview of the molecular structure of this compound, with a particular focus on its tautomeric forms. It includes a summary of its key physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and characterization, and a discussion of the equilibrium between its major tautomers.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridinone ring bearing both a hydroxyl and a carboxylic acid group. Its structure gives rise to interesting chemical properties, including the ability to form dimers and other aggregates in solution.
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | [1] |
| Synonyms | 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid | [1] |
| CAS Number | 99-11-6 | |
| Molecular Formula | C₆H₅NO₄ | |
| Molar Mass | 155.11 g/mol | |
| Appearance | Yellow powder | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Slightly soluble in water, methanol, DMSO; Soluble in acidic and alkaline solutions |
Tautomerism in this compound
A key feature of this compound's molecular structure is its existence in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. In the case of this compound, the primary tautomerism is a keto-enol type. The two main tautomeric forms are the keto form (6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid) and the enol form (2,6-dihydroxyisonicotinic acid).
Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the keto tautomer is the more stable form in aqueous solutions. The relative stability of the tautomers can be influenced by factors such as the solvent and pH of the medium.
Figure 1. Tautomeric equilibrium of this compound.
Structural Parameters
Table 2: Calculated Bond Lengths (Å) for this compound Tautomers (DFT) (Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. A comprehensive experimental dataset is not available.)
| Bond | Keto Tautomer (Å) | Enol Tautomer (Å) |
| C2=O | ~1.23 | - |
| C2-N1 | ~1.38 | ~1.35 |
| N1-C6 | ~1.36 | ~1.33 |
| C6-O | ~1.34 | ~1.35 |
| C4-C(OOH) | ~1.48 | ~1.47 |
| C(OOH)=O | ~1.21 | ~1.21 |
| C(OOH)-OH | ~1.35 | ~1.35 |
Table 3: Calculated Bond Angles (°) for this compound Tautomers (DFT) (Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. A comprehensive experimental dataset is not available.)
| Angle | Keto Tautomer (°) | Enol Tautomer (°) |
| O=C2-N1 | ~124 | - |
| C2-N1-C6 | ~122 | ~120 |
| N1-C6-C5 | ~118 | ~121 |
| C3-C4-C(OOH) | ~120 | ~121 |
| O=C(OOH)-OH | ~124 | ~124 |
Spectroscopic Characterization
Spectroscopic techniques are essential for identifying and characterizing the different tautomeric forms of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, allowing for the differentiation of tautomers.
Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Nucleus | Atom Position | Experimental (DMSO-d₆) | Calculated (Keto) |
| ¹H | H (aromatic) | 6.2 | ~6.3 |
| H (OH, NH, COOH) | 12.1 (broad) | - | |
| ¹³C | C=O (keto) | ~165 | ~164 |
| C-OH (enol) | ~162 | ~161 | |
| C-COOH | ~168 | ~167 | |
| C (aromatic) | ~100-140 | ~105-145 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule. The presence of characteristic absorption bands can help distinguish between the keto and enol forms. For instance, the keto form will exhibit a strong C=O stretching vibration, while the enol form will show a characteristic O-H stretching vibration for the additional hydroxyl group.
Table 5: Key IR Absorption Frequencies for this compound Tautomers
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Tautomer |
| O-H (carboxylic acid) | Stretching | 3400-2400 (broad) | Both |
| N-H | Stretching | ~3100 | Keto |
| C=O (keto) | Stretching | ~1650 | Keto |
| C=O (carboxylic acid) | Stretching | ~1700 | Both |
| C=C, C=N | Stretching | 1600-1450 | Both |
| O-H (enol) | Stretching | ~3300 | Enol |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits characteristic absorption bands in the UV-Vis region that are sensitive to its tautomeric form, concentration, and the pH of the solution. The absorption spectrum typically shows two main bands: a π-π* transition at a shorter wavelength and an n-π* transition at a longer wavelength.
Table 6: UV-Vis Absorption Maxima of this compound in Water
| Electronic Transition | Approximate λₘₐₓ (nm) |
| π-π | ~235 |
| n-π | ~344 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, with the reaction of citric acid and a nitrogen source like ammonia or urea being the most common.
This method involves the hydrothermal reaction of citric acid and urea, which is advantageous due to its relatively mild conditions and high yield.
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
Sulfuric acid (concentrated)
-
Reaction kettle (autoclave)
-
Ultrasonic bath
-
Centrifuge
-
Oven
Procedure:
-
Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in deionized water (60-80 mL) in a beaker.
-
Treat the solution in an ultrasonic bath for 10 minutes to ensure complete dissolution and mixing.
-
Transfer the mixed solution to a 100 mL reaction kettle.
-
Place the reaction kettle in an oven and heat at 185 °C for 2 hours under hydrothermal conditions.
-
Allow the reaction kettle to cool to room temperature. The resulting solution will be dark green.
-
Transfer the solution to a beaker and place it in a constant-temperature water bath (20-80 °C) with magnetic stirring.
-
Slowly add concentrated sulfuric acid dropwise to the solution until the pH reaches 2-3. A large amount of yellow solid (this compound) will precipitate.
-
Separate the precipitate by centrifugation at 6000-12000 rpm for 5-10 minutes.
-
Discard the supernatant and wash the solid precipitate with deionized water several times.
-
Dry the purified this compound in an oven.
Expected Yield: 70-85% based on citric acid.
Figure 2. Workflow for the synthesis of this compound.
This method involves the reaction of citric acid with concentrated aqueous ammonia under pressure.
Materials:
-
Citric acid
-
Concentrated aqueous ammonia (20-75% by weight)
-
Sulfuric acid
-
Autoclave or a suitable pressure vessel
Procedure:
-
Place an aqueous solution of citric acid in a pressure vessel.
-
Introduce concentrated aqueous ammonia to the vessel (molar ratio of ammonia to citric acid should be between 5:1 and 35:1).
-
Seal the vessel and heat the mixture to a temperature between 125 °C and 175 °C. The reaction proceeds under autogenous pressure.
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the resulting solution with sulfuric acid to a pH of about 1.5 to 1.9 to precipitate this compound.
-
Allow the mixture to stand to ensure complete crystallization.
-
Filter the this compound crystals and wash them with water to remove the mother liquor.
-
Dry the crystals below 60 °C under vacuum or in an inert atmosphere.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts and coupling constants to identify the signals corresponding to the different protons and carbons in the molecule.
IR Spectroscopy:
-
Prepare a KBr pellet of the solid this compound sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water).
-
Record the UV-Vis absorption spectrum over a range of approximately 200-600 nm using a spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
Conclusion
This compound is a versatile heterocyclic compound with a rich chemistry, largely dictated by its tautomeric nature. The equilibrium between the more stable keto form and the enol form is a key determinant of its physical and chemical properties. This guide has provided a detailed overview of its molecular structure, spectroscopic characteristics, and synthetic methodologies. A thorough understanding of these fundamental aspects is crucial for researchers and scientists working on the development of new drugs, functional materials, and imaging agents based on the this compound scaffold. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this important molecule in a laboratory setting. Further research into the modulation of its tautomeric equilibrium could unlock new applications and functionalities.
References
Unveiling the Optical Landscape of Citrazinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Citrazinic acid (CZA), a heterocyclic compound, has garnered significant attention for its intriguing optical properties and its role as a key fluorophore in the burgeoning field of carbon dots.[1][2][3][4] This technical guide provides an in-depth exploration of the fundamental optical characteristics of this compound, offering a consolidated resource for researchers leveraging its fluorescent properties in diverse applications, from bioimaging to materials science. The optical behavior of this compound is complex, heavily influenced by its chemical environment, concentration, and aggregation state, making a thorough understanding of these parameters crucial for its effective application.[1]
Core Optical Properties: Absorption and Emission
This compound's optical signature is primarily defined by its absorption and emission spectra, which are sensitive to solvent polarity, pH, and concentration. In aqueous solutions, CZA typically exhibits two main absorption bands: a π-π* transition in the UV region around 235 nm and an n-π* transition at approximately 344 nm. The latter is largely responsible for its visible fluorescence. The emission spectrum of the monomeric form of this compound in water shows a characteristic broad blue fluorescence with a maximum around 440 nm.
The chemical environment, particularly pH, plays a pivotal role in modulating these properties. In extreme acidic conditions (e.g., pH 1), protonation of the molecule leads to a significant blue shift in the absorption spectrum and can cause luminescence quenching or the emergence of new emission bands. Conversely, in highly basic environments (e.g., pH 14), deprotonation results in a red shift of the higher-energy π-π* absorption band and a splitting of the excitation spectra.
The Critical Role of Aggregation
One of the most defining features of this compound's optical behavior is its strong tendency to form aggregates, particularly dimers, at higher concentrations. This monomer-to-dimer transformation profoundly impacts the absorption and emission characteristics. The formation of J-type aggregates (dimers) is associated with the appearance of a new, red-shifted absorption band. These aggregates exhibit a shorter fluorescence lifetime and lower fluorescence efficiency compared to the monomeric form. This concentration-dependent behavior underscores the importance of careful concentration control in any application utilizing the optical properties of this compound.
The interplay between concentration, aggregation, and the resulting optical properties can be summarized as a dynamic equilibrium.
Quantitative Optical Data Summary
To facilitate comparative analysis, the following tables summarize key quantitative optical data for this compound under various conditions as reported in the literature.
Table 1: Absorption and Emission Maxima of this compound
| Condition | Concentration | Absorption Maxima (nm) | Emission Maxima (nm) | Reference(s) |
| Water | 10 mg/L | ~235 (π-π), 344 (n-π) | 440 | |
| Water | 110 mg/L | Blue-shifted n-π | Two components (~330 nm and ~370 nm excitation) | |
| H₂SO₄ (pH 1) | 10 mg/L | Blue-shifted (hypsochromic shift) | 440 and 530 (new emission) | |
| NaOH (pH 14) | 10 mg/L | 234 (red-shifted π-π), 344 (n-π*) | 440 |
Table 2: Fluorescence Lifetime of this compound
| Condition | Concentration | Excitation Wavelength (nm) | Emission Wavelength (nm) | Average Lifetime (τ*) | Reference(s) |
| H₂SO₄ (pH 1) | - | 350 | 440 | 0.5 ns (double-exponential decay) | |
| H₂SO₄ (pH 1) | - | 410 | 530 | 2 ns (double-exponential decay) | |
| NaOH (pH 14) | 10-200 mg/L | 380 | - | 6.5 ns (single-exponential decay) |
Experimental Protocols for Optical Characterization
A systematic approach is essential for accurately characterizing the optical properties of this compound. The following outlines a general experimental workflow.
Detailed Methodologies:
-
Sample Preparation: Solutions of this compound are prepared in the desired solvent (e.g., Milli-Q water) at a range of concentrations (e.g., 0.01 - 110 mg/L). For pH-dependent studies, the pH is adjusted using appropriate acids (e.g., H₂SO₄) or bases (e.g., NaOH).
-
UV-Vis Absorption Spectroscopy: Absorbance spectra are recorded using a dual-beam spectrophotometer, typically in the 200-600 nm range, using quartz cuvettes with a defined path length (e.g., 1 cm).
-
Steady-State Fluorescence Spectroscopy: A spectrofluorometer equipped with a xenon lamp excitation source is used to acquire 3D fluorescence maps (excitation vs. emission vs. intensity). This provides a comprehensive view of the excitation and emission characteristics.
-
Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC) or other suitable techniques. Samples are excited with a pulsed laser source at specific wavelengths, and the decay of the fluorescence intensity is monitored over time. The resulting decay curves are fitted to exponential models to determine the fluorescence lifetime.
Tautomerism: A Further Layer of Complexity
This compound can exist in different tautomeric forms, primarily the keto and imine structures. Computational studies, supported by experimental data, suggest that the keto form is the more stable and predominant species in aqueous solutions. The specific tautomeric form present can influence the electronic transitions and, consequently, the observed optical properties.
The relationship between tautomerism, aggregation, and the resulting optical properties is a key area of ongoing research.
Conclusion
The fundamental optical properties of this compound are multifaceted and highly sensitive to its surrounding environment. Its characteristic blue fluorescence, coupled with the ability to tune its optical response through changes in pH and concentration, makes it a versatile molecule for various scientific and technological applications. A comprehensive understanding of its absorption, emission, and aggregation behavior, as outlined in this guide, is paramount for harnessing its full potential in the development of novel fluorescent probes, sensors, and advanced materials. Further research into the precise control of its aggregation and tautomeric states will undoubtedly unlock new avenues for its application in drug development and beyond.
References
Citrazinic Acid: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Exploration of a Citric Acid Derivative in Pharmaceutical Research
Abstract
Citrazinic acid, a heterocyclic compound derived from the ubiquitous citric acid, is emerging as a molecule of significant interest in pharmaceutical research and drug development. Its unique physicochemical properties, including its fluorescence and potential for chemical modification, make it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and burgeoning applications in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to equip researchers and scientists with the foundational knowledge required to explore the full potential of this intriguing molecule.
Introduction
This compound (2,6-dihydroxyisonicotinic acid) is a pyridine derivative that can be synthesized from citric acid.[1] Its structure, characterized by a pyridine ring with two hydroxyl groups and a carboxylic acid function, allows it to exist in different tautomeric forms.[1] This structural feature, coupled with its inherent fluorescence, has led to its investigation in various scientific domains, from materials science to medicinal chemistry.[2][3] In the pharmaceutical arena, this compound and its derivatives are being explored for a range of applications, including their potential as enzyme inhibitors and as scaffolds for the development of new anti-inflammatory and antimicrobial agents.[4]
Synthesis of this compound from Citric Acid
The most common and efficient method for synthesizing this compound is through the hydrothermal reaction of citric acid with a nitrogen source, typically urea. This one-step process offers high yields and purity.
Experimental Protocol: Hydrothermal Synthesis
This protocol is adapted from the method described in patent CN108164458B.
Materials:
-
Citric acid (anhydrous or monohydrate)
-
Urea
-
Deionized water
-
Sulfuric acid (H₂SO₄), concentrated
-
100 mL reaction kettle (autoclave)
-
Ultrasonic bath
-
Oven
-
Centrifuge
-
pH meter
Procedure:
-
Solution Preparation: Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in 60-80 mL of deionized water in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath for 5-10 minutes to ensure the reactants are fully dissolved and the solution is homogeneous.
-
Hydrothermal Reaction: Transfer the solution to a 100 mL reaction kettle. Seal the kettle and place it in an oven preheated to 160-200°C. Maintain the reaction temperature for 2-6 hours.
-
Cooling: After the reaction is complete, allow the reaction kettle to cool to room temperature. The resulting solution will be dark green.
-
Precipitation: Transfer the dark green solution to a beaker and place it in a water bath at 20-80°C with magnetic stirring. Slowly add concentrated sulfuric acid dropwise to the solution until the pH reaches 2-3. A large amount of yellow solid precipitate will form.
-
Isolation: Centrifuge the mixture at 6,000-12,000 rpm for 5-10 minutes to separate the precipitate.
-
Washing: Discard the supernatant and wash the yellow precipitate with deionized water multiple times, with centrifugation after each wash, to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified yellow precipitate in an oven to obtain the final this compound product.
Expected Yield: 70-85% (based on citric acid). Purity: >96%.
Synthesis Workflow
Caption: Hydrothermal synthesis of this compound.
Physicochemical and Spectroscopic Properties
This compound is a yellow crystalline powder that is practically insoluble in cold water but soluble in alkaline solutions. It is known to exhibit keto-enol tautomerism.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₄ | |
| Molecular Weight | 155.11 g/mol | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Slightly soluble in water, methanol, and DMSO. Very soluble in alkaline solutions. | |
| Fluorescence | Emission maximum at ~440 nm in water (excitation at ~344 nm). Quantum yield is generally low. |
NMR Spectroscopy
The following are reported experimental ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Chemical Shift (ppm) | Reference(s) |
| ¹H | 6.2 (aromatic protons) | |
| ¹³C | Data available in specialized literature |
Note: Specific chemical shifts can vary depending on the solvent and pH.
Keto-Enol Tautomerism
This compound can exist in equilibrium between its keto and enol tautomeric forms. The keto form is generally favored.
Caption: Keto-enol tautomerism of this compound.
Applications in Drug Development
The structural features of this compound make it an attractive starting point for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Enzyme Inhibition
This compound has been shown to inhibit 3-dehydroquinate dehydratase from Mycobacterium tuberculosis, the causative agent of tuberculosis. This enzyme is a key component of the shikimate pathway, which is essential for the survival of the bacterium but absent in humans, making it an attractive drug target. This finding highlights the potential of this compound derivatives as novel anti-tuberculosis agents.
Synthesis of Bioactive Heterocycles
This compound serves as a versatile synthon for the creation of more complex heterocyclic systems, such as pyrimidinones and oxazinones, which have demonstrated antimicrobial and anti-inflammatory activities.
Potential Interaction with Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways is still emerging, studies on its parent molecule, citric acid, have shown effects on the GSK3β/β-catenin signaling pathway, which is implicated in various cellular processes, including melanogenesis. Further research is warranted to investigate whether this compound or its derivatives can modulate this or other key signaling pathways involved in disease.
Caption: The Wnt/β-catenin signaling pathway.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, various in vitro assays can be employed.
Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
This protocol is a general method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Diclofenac sodium (positive control)
-
UV/Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, mix 0.2 mL of a 1-2% albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound solution at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Heating: Heat the mixtures in a water bath at 70°C for 15 minutes to induce denaturation.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance of the solutions at 280 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
This compound, a readily accessible derivative of citric acid, presents a wealth of opportunities for drug development professionals. Its straightforward synthesis, coupled with its unique chemical and photophysical properties, makes it an ideal starting point for the creation of diverse chemical libraries. The demonstrated inhibitory activity against a key bacterial enzyme and the potential for its derivatives to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, underscore its significance. Further exploration of its interaction with key signaling pathways and the development of robust structure-activity relationships for its derivatives will undoubtedly pave the way for the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Unraveling the Luminescence of Citrazinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid, a heterocyclic compound, has garnered significant attention for its intriguing fluorescence properties. Its application spans from a key component in the synthesis of carbon nanodots to a potential fluorophore in various sensing and imaging technologies.[1][2] This technical guide provides an in-depth exploration of the fluorescence mechanism of this compound, offering a valuable resource for researchers and professionals in drug development and materials science. We will delve into its photophysical behavior, the profound influence of its chemical environment, and the experimental methodologies crucial for its study.
Core Fluorescence Mechanism: A Tale of Monomers, Dimers, and Protons
The fluorescence of this compound is not an intrinsic, static property but is dynamically governed by its molecular state, which is highly sensitive to its environment. The core mechanism revolves around the equilibrium between its monomeric and dimeric forms, the prevailing tautomeric state, and the protonation/deprotonation of the molecule.
At low concentrations in aqueous solutions, this compound primarily exists as a monomer , which is the principal fluorescent species.[3][4] This monomeric form, predominantly in its stable keto tautomer , is responsible for the characteristic blue fluorescence.[3] However, as the concentration of this compound increases, a concentration-dependent self-assembly process leads to the formation of J-type dimers . This dimerization results in a notable quenching of the fluorescence, and these aggregates are characterized by a shorter fluorescence lifetime and lower fluorescence efficiency compared to the monomer.
The chemical environment, particularly the pH of the solution , plays a pivotal role in modulating the fluorescence of this compound. At extremely low pH values (acidic conditions), the molecule undergoes protonation, which leads to a significant quenching of its luminescence and the emergence of new emission bands. Conversely, under high pH conditions (alkaline environments), deprotonation occurs, resulting in a splitting of the excitation spectra.
While the concept of Excited-State Proton Transfer (ESPT) is a well-established phenomenon in many fluorescent molecules, its specific mechanistic details in this compound are still an active area of investigation. ESPT is a process where a proton is transferred within the molecule or to the surrounding solvent molecules in the excited state. This can lead to the formation of a transient tautomer with different electronic and, consequently, fluorescence properties. While direct experimental evidence for the complete ESPT mechanism in this compound is not yet fully elucidated, the significant influence of pH on its fluorescence strongly suggests the involvement of proton transfer processes in its excited-state dynamics.
Quantitative Photophysical Data
To facilitate a clear understanding and comparison of the photophysical properties of this compound, the following tables summarize the key quantitative data reported in the literature.
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Reference(s) |
| Aqueous Solution (Water) | ||||
| Monomer (low concentration) | 344 | 440 | - | |
| Acidic Conditions (pH 1) | ||||
| Emission Band 1 | 350 | 440 | 0.5 (average) | |
| Emission Band 2 | 410 | 530 | 2.0 (average) | |
| Alkaline Conditions (pH 14) | ||||
| 10 mg L⁻¹ | 300 | - | 6.5 | |
| 200 mg L⁻¹ | 300 | - | 5.5 | |
| All concentrations | 380 | - | 6.5 |
Experimental Protocols
Reproducible and accurate experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments related to the study of this compound's fluorescence.
Synthesis of this compound (Hydrothermal Method)
This protocol is adapted from a patented hydrothermal synthesis method.
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
Sulfuric acid (50%)
-
Reaction kettle (100 ml)
-
Oven
-
Ultrasonicator
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve 0.6094-1.2188 g of citric acid and 0.6966-1.3932 g of urea in 60-80 ml of deionized water.
-
Ultrasonication: Subject the solution to ultrasonic treatment for 5-10 minutes to ensure complete dissolution and uniform mixing.
-
Hydrothermal Reaction: Transfer the mixed solution into a 100 ml reaction kettle. Place the kettle in an oven pre-heated to a temperature between 160-200 °C. Maintain the hydrothermal conditions for 2-6 hours.
-
Cooling: After the reaction, allow the kettle to cool down to room temperature. The resulting solution will be dark green.
-
Precipitation: Place the solution in a constant-temperature water bath at 60 °C and stir magnetically. Carefully add 50% sulfuric acid dropwise until the pH of the solution reaches 2-3. A large amount of yellow solid will precipitate.
-
Purification: Centrifuge the mixture at 12,000 r/min for 5 minutes to separate the supernatant. Wash the yellow precipitate with deionized water multiple times.
-
Drying: Dry the purified yellow precipitate in an oven at 60 °C to obtain the final this compound product.
Fluorescence Spectroscopy
This protocol outlines the general procedure for measuring the fluorescence spectra of this compound.
Materials and Equipment:
-
This compound
-
Appropriate solvents (e.g., deionized water, buffers of varying pH)
-
Spectrofluorometer (e.g., Horiba Jobin Yvon FluoroMax-3) with a xenon lamp excitation source
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a series of dilutions to study concentration-dependent effects. For pH-dependent studies, use appropriate buffer solutions.
-
Instrument Setup: Turn on the spectrofluorometer and the excitation lamp, allowing them to warm up for the manufacturer's recommended time to ensure stable output.
-
Measurement Parameters: Set the excitation and emission wavelength ranges. For a general scan, a range of 200-700 nm for both excitation and emission can be used. Set the excitation and emission slit widths (e.g., 1 nm) to control the spectral resolution.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for the sample preparation and record a blank spectrum. This is crucial to subtract any background fluorescence from the solvent.
-
Sample Measurement: Rinse the cuvette with the this compound solution and then fill it for measurement. Place the cuvette in the sample holder of the spectrofluorometer.
-
Data Acquisition: Record the fluorescence emission and excitation spectra. For a comprehensive analysis, 3D fluorescence maps (excitation-emission-intensity) can be generated.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. Analyze the corrected spectra to determine the peak excitation and emission wavelengths, and relative fluorescence intensities.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the core fluorescence mechanism, the experimental workflow for fluorescence spectroscopy, and the synthesis and purification process.
Caption: Core fluorescence mechanism of this compound.
Caption: Hydrothermal synthesis and purification workflow.
Caption: Experimental workflow for fluorescence spectroscopy.
Relevance for Drug Development
While this compound itself is not a therapeutic agent, understanding its fluorescence properties is highly relevant for drug development professionals for several reasons:
-
Fluorescent Probes: The sensitivity of this compound's fluorescence to its local environment, particularly pH, makes it a potential scaffold for the design of fluorescent probes to study biological processes and screen for drug candidates.
-
Drug Delivery Vehicles: this compound is a key component in the synthesis of fluorescent carbon nanodots. These nanoparticles are being extensively investigated as drug delivery vehicles due to their biocompatibility and trackable fluorescence. A thorough understanding of the fluorescence mechanism of the core fluorophore is essential for designing and optimizing these delivery systems.
-
Bioimaging: The intrinsic fluorescence of this compound and its derivatives can be harnessed for bioimaging applications, allowing for the visualization of cellular structures and processes.
It is important to note that, at present, there is no established body of literature detailing specific signaling pathways in which this compound directly participates in a biological context. Its primary relevance to drug development lies in its utility as a tool for creating fluorescent probes and nanomaterials.
Conclusion
The fluorescence of this compound is a multifaceted phenomenon governed by a delicate interplay of concentration, pH, and molecular aggregation. Its bright blue emission in its monomeric keto form provides a platform for a wide range of applications, particularly in the development of advanced materials for sensing, imaging, and drug delivery. This guide has provided a comprehensive overview of its fluorescence mechanism, supported by quantitative data and detailed experimental protocols. As research in this area continues, a deeper understanding of the excited-state dynamics, including the precise role of ESPT, will undoubtedly unlock even greater potential for this versatile fluorophore.
References
Methodological & Application
Citrazinic Acid as a Fluorescent Probe for Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (2,6-dihydroxyisonicotinic acid) is a heterocyclic compound that exhibits intrinsic fluorescence.[1][2][3] Its molecular structure, featuring a pyridine ring with hydroxyl and carboxyl functional groups, presents potential for coordination with metal ions. These functional groups are known to be excellent chelating agents for various metal cations. The interaction with metal ions can lead to significant changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This characteristic positions this compound as a potential candidate for the development of fluorescent probes for metal ion detection. While the primary focus of current research has been on the role of this compound as a key fluorophore in carbon dots synthesized from citric acid and nitrogen sources, its application as a standalone molecular probe for metal ions is an area of growing interest.[4]
This document provides detailed application notes and protocols for the hypothetical use of this compound as a fluorescent probe for the detection of Ferric (Fe³⁺) and Aluminum (Al³⁺) ions. The protocols outlined below are based on established principles of fluorescence spectroscopy and metal ion sensing.
Principle of Detection
The sensing mechanism of this compound towards metal ions is predicated on the chelation of the metal ion by the hydroxyl and carboxyl groups on the this compound molecule. This interaction can modulate the fluorescence of this compound through several mechanisms:
-
Fluorescence Quenching ("Turn-Off" Sensing): For paramagnetic metal ions such as Fe³⁺, the formation of a complex with this compound can lead to fluorescence quenching. This "turn-off" response can occur through processes like photoinduced electron transfer (PET) from the excited state of the fluorophore to the metal ion.
-
Fluorescence Enhancement ("Turn-On" Sensing): For diamagnetic metal ions like Al³⁺, the coordination with this compound can restrict the intramolecular vibrations and rotations of the molecule. This rigidity can block non-radiative decay pathways, leading to an increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Quantitative Data Summary
The following tables summarize the hypothetical performance of a this compound-based fluorescent probe for the detection of Fe³⁺ and Al³⁺ ions. These values are provided for illustrative purposes to guide potential experimental design.
Table 1: Performance Characteristics of this compound Probe for Fe³⁺ Detection
| Parameter | Value |
| Detection Method | Fluorescence Quenching ("Turn-Off") |
| Excitation Wavelength (λex) | ~345 nm |
| Emission Wavelength (λem) | ~440 nm |
| Linear Range | 1 - 20 µM |
| Limit of Detection (LOD) | ~150 nM |
| Response Time | < 5 minutes |
| Optimal pH | 5.0 - 6.0 |
Table 2: Performance Characteristics of this compound Probe for Al³⁺ Detection
| Parameter | Value |
| Detection Method | Fluorescence Enhancement ("Turn-On") |
| Excitation Wavelength (λex) | ~345 nm |
| Emission Wavelength (λem) | ~440 nm |
| Linear Range | 0.5 - 15 µM |
| Limit of Detection (LOD) | ~50 nM |
| Response Time | < 10 minutes |
| Optimal pH | 6.0 - 7.0 |
Experimental Protocols
Materials and Reagents
-
This compound (97% purity)
-
Stock solutions (1 mM) of various metal salts (e.g., FeCl₃, AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.
-
Buffer solutions:
-
0.1 M Acetate buffer (for pH 4-6)
-
0.1 M MES buffer (for pH 5.5-6.7)
-
0.1 M HEPES buffer (for pH 7-8)
-
-
Deionized water (Milli-Q or equivalent)
-
Spectrofluorometer
-
pH meter
-
Quartz cuvettes (1 cm path length)
Preparation of this compound Stock Solution (1 mM)
-
Weigh out an appropriate amount of this compound.
-
Dissolve in a small amount of 0.1 M NaOH to deprotonate the carboxylic acid and enhance solubility.
-
Dilute with deionized water to the final desired volume.
-
Adjust the pH to ~7.0 with 0.1 M HCl.
-
Store the stock solution in the dark at 4°C.
Protocol 1: "Turn-Off" Detection of Fe³⁺ Ions
-
Optimization of pH:
-
Prepare a series of solutions containing 10 µM this compound in different buffer solutions (pH 4.0 to 8.0).
-
To each solution, add 20 µM of Fe³⁺ stock solution.
-
Measure the fluorescence emission spectra (λex = 345 nm, λem = 400-600 nm).
-
Determine the pH at which the maximum fluorescence quenching is observed.
-
-
Fluorescence Titration:
-
Prepare a series of solutions containing 10 µM this compound in the optimized buffer.
-
Add increasing concentrations of Fe³⁺ (e.g., 0, 1, 2, 5, 10, 15, 20 µM).
-
Incubate the solutions for 5 minutes at room temperature.
-
Measure the fluorescence intensity at 440 nm (λex = 345 nm).
-
Plot the fluorescence intensity (F₀/F) against the concentration of Fe³⁺, where F₀ is the fluorescence of the probe alone and F is the fluorescence in the presence of Fe³⁺.
-
-
Selectivity Study:
-
Prepare solutions of 10 µM this compound in the optimized buffer.
-
Add a 2-fold excess (e.g., 40 µM) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cu²⁺, Zn²⁺, etc.).
-
Measure the fluorescence intensity.
-
To a separate set of solutions containing the interfering ions, add 20 µM of Fe³⁺ and measure the fluorescence again to assess competitive binding.
-
Protocol 2: "Turn-On" Detection of Al³⁺ Ions
-
Optimization of pH:
-
Follow the same procedure as for Fe³⁺, but identify the pH at which the maximum fluorescence enhancement occurs upon addition of Al³⁺.
-
-
Fluorescence Titration:
-
Prepare a series of solutions containing 10 µM this compound in the optimized buffer.
-
Add increasing concentrations of Al³⁺ (e.g., 0, 0.5, 1, 2, 5, 10, 15 µM).
-
Incubate for 10 minutes at room temperature.
-
Measure the fluorescence intensity at 440 nm (λex = 345 nm).
-
Plot the fluorescence intensity against the concentration of Al³⁺.
-
-
Selectivity Study:
-
Perform the selectivity study as described for Fe³⁺, observing for fluorescence enhancement in the presence of Al³⁺ versus other metal ions.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathways for metal ion detection using this compound.
Caption: General experimental workflow for metal ion sensing with a fluorescent probe.
References
Application Notes and Protocols: Citrazinic Acid in Carbon Nanodot Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanodots (CNDs) are a class of quasi-spherical, fluorescent carbon-based nanoparticles, typically smaller than 20 nm.[1] Their unique optical properties, excellent biocompatibility, low toxicity, and high photostability make them promising candidates for a wide range of applications, including bioimaging, sensing, drug delivery, and optoelectronics.[2][3] A significant advancement in CND synthesis involves the use of citric acid and a nitrogen source, which often leads to the in-situ formation of citrazinic acid and its derivatives. These molecular fluorophores are widely believed to be responsible for the characteristic blue photoluminescence of the resulting CNDs.[1][4]
This compound, a dihydroxypyridine derivative, can be formed during the hydrothermal or solvothermal treatment of citric acid with nitrogen-containing molecules like urea or ammonia. The controlled synthesis allows for the fine-tuning of the CNDs' properties, making them highly versatile. These application notes provide an overview of the synthesis of this compound-based CNDs, their key properties, and detailed protocols for their synthesis and a representative application in metal ion sensing.
Data Presentation: Properties of this compound-Based CNDs
The following table summarizes the key quantitative data for CNDs synthesized from precursors that lead to the formation of this compound derivatives.
| Precursors | Synthesis Method | Particle Size (nm) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Reference |
| Citric Acid, Ammonia | Hydrothermal | 3–15 | 320 | 409–435 | 26.4–51% | |
| Citric Acid, Polyethylenimine (PEI) | Hydrothermal | Not Specified | 355 | 438 (at pH ~7) | ~40% (at neutral pH) | |
| Citric Acid, 2,3-Diaminopyridine (DAP) | Hydrothermal | Not Specified | 385 | 436 (at pH ~7) | ~48% (at neutral pH) | |
| Citric Acid, Ethylenediamine, Formamide | Microwave-assisted Hydrothermal | 1.8–2.0 | Not Specified | Not Specified | Not Specified | |
| Citric Acid, o-phosphoethanolamine | Heat Treatment | Not Specified | Not Specified | Not Specified | ~8.45% |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound-Based CNDs
This protocol describes a general method for synthesizing highly fluorescent CNDs using citric acid and an amino acid as precursors, leading to the formation of this compound-related fluorophores.
Materials:
-
Citric acid (CA)
-
L-Leucine (Leu) or other amino acids (e.g., Tryptophan, Arginine, Alanine, Histidine)
-
Milli-Q water
-
Teflon-lined autoclave
-
Air oven
-
Centrifuge
-
Nylon syringe filter (0.2 µm pore size)
-
Dialysis membrane (e.g., 1 kDa MWCO)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar ratio of citric acid and the chosen amino acid in Milli-Q water. For example, a 1:1 molar ratio of citric acid to L-Leucine can be used.
-
Hydrothermal Reaction: Transfer the homogeneous precursor solution into a Teflon-lined autoclave and heat it at 180°C for 9 hours in an air oven. The temperature and time can be optimized to tune the properties of the CNDs.
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Centrifuge the resulting dark brown solution at 10,000 rpm to remove larger aggregates.
-
Filter the supernatant through a 0.2 µm nylon syringe filter.
-
Dialyze the filtered solution against Milli-Q water for 24 hours using a dialysis membrane to remove unreacted precursors and small molecular byproducts.
-
-
Storage: Store the purified CNDs solution in a dark and cool place at 4°C.
Protocol 2: Application of CNDs for Ferric Ion (Fe³⁺) Detection
This protocol outlines the use of the synthesized CNDs as a fluorescent probe for the selective and sensitive detection of Fe³⁺ ions in aqueous solutions. The mechanism is based on the fluorescence quenching of the CNDs upon interaction with Fe³⁺.
Materials:
-
Synthesized CNDs solution (as prepared in Protocol 1)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Milli-Q water
-
Other metal ion solutions (for selectivity testing, e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, etc.)
-
Fluorescence spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the synthesized CNDs at a concentration of 25 µg/mL in Milli-Q water.
-
Prepare a stock solution of Fe³⁺ ions (e.g., 0.01 mol/L) by dissolving FeCl₃·6H₂O in Milli-Q water. Prepare a series of diluted Fe³⁺ solutions of varying concentrations.
-
-
Fluorescence Measurement:
-
In a cuvette, mix a specific volume of the CNDs stock solution (e.g., 950 µL) with a small volume of the Fe³⁺ solution (e.g., 50 µL) to achieve the desired final Fe³⁺ concentration. The total volume should be kept constant for all measurements.
-
Record the fluorescence emission spectrum of the mixture using a fluorescence spectrophotometer. The excitation wavelength should be set at the maximum absorption wavelength of the CNDs (e.g., 340 nm).
-
Use a solution of CNDs in Milli-Q water without any metal ions as a reference.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the CNDs at their emission maximum as a function of the Fe³⁺ concentration.
-
The quenching efficiency can be calculated using the Stern-Volmer equation: (F₀/F) = 1 + Ksv[Q], where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (Fe³⁺), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
-
Selectivity Test: To evaluate the selectivity of the CNDs probe for Fe³⁺, repeat the fluorescence measurements with other metal ions at the same concentration and compare the quenching effects.
Visualizations
Caption: Workflow for the hydrothermal synthesis of CNDs.
Caption: Mechanism of Fe³⁺ detection by fluorescence quenching.
Applications in Drug Development
The unique properties of this compound-derived CNDs make them highly suitable for applications in drug development. Their excellent biocompatibility and aqueous solubility are crucial for creating effective drug delivery systems. CNDs can act as carriers for various therapeutic agents, potentially enhancing their bioavailability and enabling controlled, sustained release. For instance, curcumin-loaded CNDs have demonstrated prolonged release and improved antitumor activity. Furthermore, the intrinsic fluorescence of these nanoparticles allows for simultaneous bioimaging, enabling the tracking of the drug delivery vehicle within cells and tissues. The antibacterial properties reported for some citric acid-derived CNDs also open up possibilities for developing novel wound healing agents and antimicrobial therapies. The ease of synthesis and tunable surface chemistry further allow for the functionalization of CNDs to target specific cells or tissues, paving the way for more precise and effective therapeutic interventions.
References
Application Notes and Protocols for In Vitro Bioimaging Using Citrazinic Acid-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (CZA), a heterocyclic compound derived from citric acid, has garnered significant attention in the field of bioimaging. While weakly fluorescent in its monomeric state, its derivatives and aggregation states, particularly within carbon dots (CDs), exhibit bright and tunable fluorescence, making them valuable tools for in vitro cellular imaging. These probes are typically synthesized from citric acid and a nitrogen source, where this compound and its derivatives are often key fluorescent species responsible for their emission in the blue spectral range.[1][2][3][4][5]
This document provides detailed application notes and protocols for the use of this compound-based carbon dots as fluorescent probes for in vitro bioimaging. These nanoparticles are characterized by their high photostability, excellent biocompatibility, and bright fluorescence, rendering them suitable for a variety of cell-based imaging applications.
Data Presentation: Photophysical and Biological Properties
The properties of fluorescent probes are critical for successful bioimaging experiments. Below is a summary of the key quantitative data for citric acid-based carbon dots, where this compound derivatives are significant contributors to their fluorescence.
| Property | Value | Reference |
| Excitation Maximum | ~340-370 nm | |
| Emission Maximum | ~415-440 nm (Blue) | |
| Quantum Yield | Up to 37% | |
| Particle Size | ~2 nm | |
| Zeta Potential | Approximately -12 mV | |
| Biocompatibility | >95% cell viability after 24h | |
| Cellular Uptake | Primarily cytoplasmic, some nuclear |
Experimental Protocols
I. Synthesis of this compound-Based Carbon Dots (CDs)
This protocol describes a common hydrothermal method for synthesizing fluorescent carbon dots from citric acid and a nitrogen source, a process in which this compound derivatives are formed.
Materials:
-
Citric acid
-
Urea (or other nitrogen sources like tris(hydroxymethyl)-aminomethane)
-
Deionized water
-
Hydrothermal reactor (autoclave)
-
Dialysis membrane (MWCO = 1000 Da)
-
0.22 µm syringe filter
Procedure:
-
Precursor Solution Preparation: Dissolve citric acid and urea in deionized water in a molar ratio of approximately 1:2. A typical starting concentration is 0.5 M for citric acid.
-
Hydrothermal Synthesis: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 160-200°C for 4-8 hours.
-
Purification:
-
Allow the autoclave to cool down to room temperature. The resulting solution will be dark brown.
-
Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.
-
Dialyze the filtered solution against deionized water for 24-48 hours using a dialysis membrane to remove unreacted precursors and small molecular byproducts. Change the water periodically.
-
-
Storage: The purified carbon dot solution can be stored at 4°C for several months.
Caption: Workflow for the synthesis of this compound-based carbon dots.
II. In Vitro Cell Imaging Protocol
This protocol outlines the steps for staining and imaging live or fixed cells using the synthesized carbon dots.
Materials:
-
Purified carbon dot solution
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells (optional)
-
Coverslips or imaging-grade multi-well plates
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Culture: Plate the cells of interest (e.g., HeLa, HEK293, or murine neuroblastoma cells) on glass coverslips or in an imaging-grade multi-well plate and culture them until they reach the desired confluency (typically 60-80%).
-
Cell Staining:
-
Prepare a working solution of the carbon dots by diluting the stock solution in a cell culture medium to the desired concentration (e.g., 1-3 mg/mL).
-
Remove the old medium from the cells and wash them once with PBS.
-
Add the carbon dot-containing medium to the cells and incubate for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell line and experimental goals.
-
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unbound carbon dots.
-
Cell Fixation (Optional): If imaging fixed cells, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Afterward, wash the cells three times with PBS.
-
Imaging:
-
Mount the coverslips on a microscope slide with a mounting medium or add fresh PBS or culture medium to the imaging plates.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or blue channel). For confocal microscopy, use an excitation wavelength of approximately 400 nm and collect the emission between 420-500 nm.
-
Caption: Experimental workflow for in vitro cell imaging with carbon dots.
Signaling Pathways and Cellular Localization
Currently, this compound-based probes are primarily utilized as general-purpose cell-staining agents for visualizing cell morphology and for cell tracking applications. The uptake mechanism is likely endocytosis, with the carbon dots localizing mainly in the cytoplasm and to a lesser extent in the nucleus. There is limited evidence of these probes specifically targeting organelles or being designed to monitor specific signaling pathways. Future research may focus on functionalizing these carbon dots with targeting moieties to achieve organelle-specific imaging.
Caption: Cellular uptake and localization of this compound-based CDs.
Concluding Remarks
This compound-based fluorescent probes, particularly in the form of carbon dots, are promising tools for in vitro bioimaging due to their favorable photophysical properties and low cytotoxicity. The protocols provided herein offer a foundation for researchers to synthesize and apply these probes in their own experimental settings. Further functionalization of these nanoparticles holds the potential for more targeted and specific bioimaging applications in the future.
References
- 1. iris.unica.it [iris.unica.it]
- 2. Fluorescent probes for organelle-targeted bioactive species imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. iris.uniss.it [iris.uniss.it]
- 4. Probes for Fluorescent Visualization of Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Nitrite Using Citrazinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate determination of nitrite is crucial in various fields, including environmental monitoring, food safety, and biomedical research. While the Griess assay is a widely recognized method, alternative spectrophotometric techniques offering high sensitivity and selectivity are of significant interest. This application note describes a method for the determination of nitrite based on a diazotization-coupling reaction where citrazinic acid is utilized as a coupling agent.
Principle of the Method
This method involves a two-step reaction. In the first step, nitrite reacts with a primary aromatic amine, such as p-aminoacetophenone, in an acidic medium to form a stable diazonium salt. In the second step, this diazonium salt is coupled with this compound in a basic medium. This coupling reaction results in the formation of a colored azo dye. The intensity of the color produced is directly proportional to the concentration of nitrite in the sample and is quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).[1]
Quantitative Data
The following table summarizes the key analytical parameters of the spectrophotometric method for nitrite determination using this compound as the coupling agent.[1]
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 495 nm |
| Linearity Range (Beer's Law) | 0.5 - 12 µg of nitrite in a final volume of 10 ml |
| Molar Absorptivity | 2.9 x 10⁴ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 16 ng cm⁻² |
| Color Stability | 3 hours |
Experimental Protocols
1. Reagent Preparation
-
Standard Nitrite Solution (100 µg/mL): Dissolve 0.150 g of dried sodium nitrite (NaNO₂) in 1000 mL of deionized water.
-
p-Aminoacetophenone Solution (0.1% w/v): Dissolve 0.1 g of p-aminoacetophenone in 100 mL of 2 M hydrochloric acid.
-
This compound Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of 1 M sodium hydroxide.
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid with deionized water.
-
Sodium Hydroxide (1 M): Dissolve 4.0 g of sodium hydroxide pellets in 100 mL of deionized water.
2. Preparation of Standard Curve
-
Pipette aliquots of the standard nitrite solution (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 µg) into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 2 M hydrochloric acid and 1 mL of the p-aminoacetophenone solution.
-
Mix well and allow the reaction to proceed for 2 minutes at room temperature for the formation of the diazonium salt.
-
Add 1 mL of the this compound solution to each flask.
-
Make up the volume to 10 mL with deionized water.
-
Measure the absorbance of each solution at 495 nm against a reagent blank prepared in the same manner but without the nitrite standard.
-
Plot a calibration curve of absorbance versus nitrite concentration.
3. Sample Analysis
-
Take an appropriate volume of the water sample (clarified and filtered if necessary) in a 10 mL volumetric flask.
-
Follow steps 2-6 as described in the "Preparation of Standard Curve" section.
-
Determine the nitrite concentration in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of nitrite.
Caption: Reaction pathway for the formation of the azo dye.
References
Application Notes and Protocols: Citrazinic Acid as a Precursor for Nitrogen-Doped Carbon Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of nitrogen-doped carbon dots (N-CDs) using citrazinic acid as a key fluorescent precursor. The methodologies outlined are geared towards researchers in materials science, analytical chemistry, and drug development, focusing on the burgeoning fields of bioimaging and sensing.
Introduction
Nitrogen-doped carbon dots (N-CDs) are a class of fluorescent nanomaterials that have garnered significant attention due to their excellent photoluminescence, biocompatibility, and low toxicity. A common and efficient method for their synthesis is the bottom-up hydrothermal treatment of a carbon source, such as citric acid, with a nitrogen source, like urea or various amines. During this process, this compound and its derivatives are formed in situ, acting as molecular fluorophores that contribute significantly to the strong blue-green emission of the resulting N-CDs. This document details the protocols for synthesizing these N-CDs and their subsequent application in cellular imaging and selective analyte detection.
Synthesis of Nitrogen-Doped Carbon Dots
The hydrothermal method provides a straightforward, single-step approach to synthesize N-CDs from citric acid and a nitrogen source. The reaction parameters can be tuned to optimize the quantum yield and particle size of the N-CDs.
Optimized Synthesis Parameters
The following table summarizes optimized conditions for the hydrothermal synthesis of N-CDs from citric acid and various nitrogen sources, leading to high fluorescence quantum yields.
| Carbon Source | Nitrogen Source | Molar Ratio (C:N) | Temperature (°C) | Time (h) | Avg. Particle Size (nm) | Quantum Yield (%) | Reference |
| Citric Acid | Urea | 1:5 | 190 | 6 | 2.02 | 35.08 | [1] |
| Citric Acid | Urea | - | 240 | 10 | 5-10 | - | [2] |
| Citric Acid | Leucine | - | 180 | 9 | - | 36.45 | |
| Citric Acid | Hydrazine | - | - | - | - | - | [3] |
| Citric Acid | Propylene diamine | - | - | - | - | - | [4] |
Note: '-' indicates data not specified in the cited source.
Detailed Experimental Protocol: Hydrothermal Synthesis
This protocol describes the synthesis of N-CDs using citric acid and urea.
Materials:
-
Citric acid (anhydrous)
-
Urea
-
Deionized water
-
Teflon-lined stainless-steel autoclave (50 mL)
-
Oven
-
Dialysis membrane (MWCO = 1000 Da)
-
0.22 µm syringe filter
Procedure:
-
Dissolve citric acid and urea in deionized water in a beaker. For optimal results, a 1:5 molar ratio of citric acid to urea can be used.
-
Transfer the clear solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 190°C for 6 hours.[1]
-
Allow the autoclave to cool down to room temperature naturally.
-
The resulting dark brown solution contains the as-synthesized N-CDs.
-
To remove unreacted precursors and smaller molecules, centrifuge the solution at high speed (e.g., 10,000 rpm for 10 min).
-
Collect the supernatant and purify it by dialysis against deionized water for 24-48 hours, changing the water periodically.
-
Filter the dialyzed solution through a 0.22 µm syringe filter to remove any large aggregates.
-
The purified N-CDs solution can be stored at 4°C for further use.
Hydrothermal synthesis workflow for N-doped carbon dots.
Characterization of N-Doped Carbon Dots
A thorough characterization is crucial to understand the physicochemical and optical properties of the synthesized N-CDs.
Characterization Techniques and Expected Results
| Technique | Parameter Measured | Typical Results for this compound-derived N-CDs |
| Transmission Electron Microscopy (TEM) | Morphology and size distribution | Quasi-spherical nanoparticles with an average diameter of 2-10 nm. |
| X-ray Diffraction (XRD) | Crystalline structure | A broad diffraction peak around 24.7°, indicating an amorphous carbon structure. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of C, N, and O. High-resolution spectra reveal C-C, C=C, C-N, C=O, and N-H bonds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Presence of O-H, N-H, C=O, C-N, and C-O stretching vibrations. |
| UV-Vis Spectroscopy | Optical absorption | A typical absorption peak around 330-350 nm, attributed to n-π* transitions of C=O/C=N bonds. |
| Fluorescence Spectroscopy | Emission and excitation spectra, Quantum Yield (QY) | Strong blue-green fluorescence with excitation-dependent emission. QY can be as high as 35-40%. |
Application in Fluorescent Sensing
The fluorescence of N-CDs can be quenched by specific analytes, making them effective sensors.
Protocol for Metronidazole Detection
This protocol is adapted for the detection of the antibiotic metronidazole.
Materials:
-
Purified N-CDs solution
-
Metronidazole stock solution
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a series of metronidazole solutions of varying concentrations in PBS.
-
In a 96-well plate, add a fixed volume of the N-CDs solution to each well.
-
Add different concentrations of the metronidazole solution to the wells.
-
Incubate the plate at room temperature for a short period (e.g., 10 seconds).
-
Measure the fluorescence intensity of each well using a fluorescence spectrophotometer with the excitation wavelength set at the maximum excitation of the N-CDs (e.g., 340 nm).
-
Plot the fluorescence quenching efficiency ((F₀ - F) / F₀) against the metronidazole concentration, where F₀ is the fluorescence of N-CDs alone and F is the fluorescence in the presence of metronidazole.
Workflow for fluorescent sensing of analytes.
Application in Bioimaging
The low cytotoxicity and bright fluorescence of these N-CDs make them excellent probes for cellular imaging.
Protocol for In Vitro Cellular Imaging
This protocol provides a general guideline for imaging cancer cells (e.g., HeLa cells) using the synthesized N-CDs.
Materials:
-
HeLa cells (or other desired cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Purified N-CDs solution (sterile-filtered)
-
Phosphate-buffered saline (PBS)
-
96-well plate or confocal dish
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells into a 96-well plate or a confocal dish and allow them to adhere and grow for 24 hours.
-
Incubation with N-CDs: Remove the culture medium and add fresh medium containing different concentrations of the sterile N-CDs solution (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Incubate the cells with the N-CDs for a specific duration (e.g., 20 minutes to 24 hours).
-
Washing: After incubation, remove the medium containing N-CDs and wash the cells three times with PBS to remove any unbound N-CDs.
-
Imaging: Add fresh culture medium or PBS to the cells and observe them under a confocal laser scanning microscope. Use an excitation wavelength of around 405 nm to visualize the blue-green fluorescence of the N-CDs within the cells.
Protocol for Cytotoxicity Assay (MTT Assay)
It is essential to evaluate the cytotoxicity of the N-CDs before their application in bioimaging.
Materials:
-
HeLa cells (or other desired cell line)
-
DMEM with supplements
-
Purified N-CDs solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of N-CDs (e.g., 0, 20, 50, 100, 200, 400 µg/mL). Include a control group with no N-CDs.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the cell viability as a percentage of the control group.
References
- 1. Nitrogen doped carbon quantum dots demonstrate no toxicity under in vitro conditions in a cervical cell line and in vivo in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of carbonization degree of carbon dots on cytotoxicity and photo-induced toxicity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards N–N-Doped Carbon Dots: A Combined Computational and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis and Functional Study of Multicolor Nitrogen-Doped Carbon Dots for Live Cell Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Citrazinic Acid Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (CZA) is a heterocyclic compound that exhibits weak intrinsic fluorescence.[1][2][3][4] Its emission properties are highly sensitive to the surrounding chemical environment, including pH, concentration, and aggregation state.[1] This sensitivity, while posing challenges for direct quantitative measurements, also presents opportunities for the development of "turn-on" or "turn-off" fluorescent probes for various bioassays relevant to drug discovery and development. This document provides a detailed overview of the experimental setup and protocols for measuring the fluorescence of this compound and its potential applications.
This compound's fluorescence typically manifests as a blue emission, with excitation and emission maxima in aqueous solutions around 344 nm and 440 nm, respectively. However, these values can shift based on environmental factors. For instance, in acidic conditions, protonation can lead to fluorescence quenching, while deprotonation in alkaline environments can alter the excitation spectrum. Furthermore, at higher concentrations, CZA has a tendency to form dimers, which can also impact the fluorescence output. Understanding these properties is crucial for designing robust and reliable fluorescence-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound fluorescence gathered from various studies.
Table 1: Spectral Properties of this compound in Aqueous Solution
| Parameter | Value | Conditions | Reference(s) |
| Excitation Maximum (λex) | ~344 - 358 nm | Neutral pH, monomeric form | |
| Emission Maximum (λem) | ~440 nm | Neutral pH, monomeric form | |
| Stokes Shift | ~82 - 96 nm | Calculated from λex and λem | N/A |
Table 2: Influence of Environmental Factors on this compound Fluorescence
| Factor | Observation | Explanation | Reference(s) |
| pH | Acidic (low pH): Fluorescence quenching and appearance of new emission bands. | Protonation of the molecule. | |
| Alkaline (high pH): Splitting of the excitation spectra. | Deprotonation of the molecule. | ||
| Concentration | Increasing Concentration: Can lead to the formation of less fluorescent J-type dimers. | Aggregation of CZA molecules. | |
| Solvent | Polarity of the solvent can influence the spectral properties. | Solvatochromic effects. |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound solutions and a general methodology for fluorescence measurement. A hypothetical protocol for an enzyme inhibition assay is also presented to illustrate a potential application in drug development.
Materials and Reagents
-
This compound (analytical grade)
-
Ultrapure water (Milli-Q or equivalent)
-
Buffer solutions (e.g., phosphate-buffered saline (PBS), Tris-HCl) with a range of pH values
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes and sterile, nuclease-free tips
-
96-well black microplates (for high-throughput screening)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in the desired solvent (e.g., ultrapure water or a buffer of choice) to create a stock solution of a known concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution protected from light at 4°C. Due to potential instability in aqueous solutions, fresh preparation is recommended.
General Protocol for Fluorescence Measurement
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.
-
Set the excitation and emission wavelengths. For this compound in neutral aqueous solution, start with an excitation wavelength of ~344 nm and an emission scan from 400 nm to 600 nm.
-
Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio while avoiding photobleaching. A slit width of 1 nm is a common starting point.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the desired buffer to determine the linear range of detection.
-
For experimental samples, mix the this compound solution with the analyte of interest in a suitable buffer.
-
-
Measurement:
-
Transfer the blank solution (buffer only) to a quartz cuvette and place it in the spectrofluorometer.
-
Measure the background fluorescence.
-
Replace the blank with the this compound sample.
-
Record the fluorescence emission spectrum.
-
Subtract the background fluorescence from the sample fluorescence to obtain the net fluorescence intensity.
-
Hypothetical Protocol: Enzyme Inhibition Assay Using a this compound-Based Probe
This protocol describes a hypothetical competitive inhibition assay where a CZA-derivative is displaced from an enzyme's active site by a potential inhibitor, leading to a change in fluorescence.
-
Reagents:
-
Enzyme of interest
-
CZA-based fluorescent probe (a derivative of this compound designed to bind to the enzyme's active site)
-
Assay buffer (optimized for enzyme activity and probe binding)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
-
Assay Procedure:
-
In a 96-well plate, add a solution of the enzyme to each well.
-
Add the CZA-based fluorescent probe to each well and incubate for a predetermined time to allow for binding.
-
Add the test compounds at various concentrations to the wells. Include positive (known inhibitor) and negative (vehicle control) controls.
-
Incubate the plate for a specific period to allow for the displacement of the probe by the inhibitors.
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission filters for the CZA-probe.
-
-
Data Analysis:
-
A decrease in fluorescence intensity would indicate the displacement of the CZA-probe from the enzyme's active site by the test compound.
-
Plot the fluorescence intensity against the concentration of the test compound.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each test compound.
-
Visualizations
Experimental Workflow for Fluorescence Measurement
Caption: Workflow for measuring this compound fluorescence.
Logical Relationship in a Competitive Inhibition Assay
Caption: Competitive displacement in a fluorescence-based assay.
References
Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives from Citrazinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrazinic acid, a dihydroxypyridine derivative, serves as a versatile precursor for the synthesis of various heterocyclic compounds. While direct, one-pot syntheses of pyrimidinone derivatives from this compound are not widely documented, a robust multi-step pathway can be employed to yield pyrido[2,3-d]pyrimidinone derivatives. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, rendering them valuable scaffolds for the development of novel therapeutic agents, including kinase inhibitors. This document outlines a detailed protocol for the transformation of this compound into a key intermediate, 2,6-dichloropyridine-4-carboxylic acid, and its subsequent conversion to pyrido[2,3-d]pyrimidinone derivatives.
Introduction
Pyrido[2,3-d]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the field of drug discovery. Their structural resemblance to native purine nucleobases allows them to interact with a variety of biological targets, including enzymes such as kinases, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the development of efficient synthetic routes to novel pyrido[2,3-d]pyrimidinone analogs is a key objective for medicinal chemists.
This compound (2,6-dihydroxypyridine-4-carboxylic acid) presents an economical and readily available starting material. The synthetic strategy detailed herein involves the initial conversion of the hydroxyl groups of this compound to more reactive chloro substituents. This chlorinated intermediate can then undergo sequential nucleophilic substitution and cyclization to construct the fused pyrimidinone ring system.
Experimental Protocols
Part 1: Synthesis of 2,6-Dichloropyridine-4-carboxylic acid from this compound
This protocol is adapted from established procedures for the chlorination of dihydroxypyridines. The reaction involves the treatment of this compound with a strong chlorinating agent, such as phosphorus oxychloride, in the presence of a base.
Materials:
-
This compound (2,6-dihydroxypyridine-4-carboxylic acid)
-
Phosphorus oxychloride (POCl₃)
-
Quinoline (or other suitable tertiary amine base)
-
Toluene (or other suitable high-boiling inert solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Suspend this compound (1.0 eq) in toluene.
-
Add quinoline (1.0-1.5 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add phosphorus oxychloride (2.0-2.5 eq) dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture with a sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,6-dichloropyridine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of a Pyrido[2,3-d]pyrimidinone Derivative
This part of the protocol outlines a general method for the construction of the pyrido[2,3-d]pyrimidinone ring system from a 2-aminopyridine-3-carboxylate precursor, which can be derived from the product of Part 1 through amination and esterification.
Materials:
-
A 2-aminopyridine-3-carboxylate derivative
-
Formamide or a suitable orthoester (e.g., triethyl orthoformate) and a nitrogen source (e.g., ammonium formate)
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A)
-
Standard glassware for high-temperature reactions
Procedure:
-
Combine the 2-aminopyridine-3-carboxylate derivative (1.0 eq) and a large excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 180-210 °C) for several hours. Monitor the reaction progress by TLC.
-
Alternatively, the 2-aminopyridine-3-carboxylate can be heated with an orthoester and a nitrogen source in a high-boiling solvent.
-
Upon completion, cool the reaction mixture and pour it into an appropriate solvent to precipitate the product.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
-
The crude pyrido[2,3-d]pyrimidinone can be purified by recrystallization or column chromatography.
Data Presentation
| Step | Reactant | Product | Typical Yield (%) | Key Analytical Data |
| 1 | This compound | 2,6-Dichloropyridine-4-carboxylic acid | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-Aminopyridine-3-carboxylate derivative | Pyrido[2,3-d]pyrimidinone derivative | 60-80 | ¹H NMR, ¹³C NMR, MS, IR |
Visualizations
Synthetic Workflow
Caption: Multi-step synthesis of a pyrido[2,3-d]pyrimidinone derivative from this compound.
Potential Kinase Inhibition Signaling Pathway
Many pyrido[2,3-d]pyrimidinone derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway that is often targeted.
Caption: Inhibition of a generic kinase cascade by a pyrido[2,3-d]pyrimidinone derivative.
Discussion
The synthetic route presented provides a reliable method for accessing pyrido[2,3-d]pyrimidinone derivatives from this compound. The initial chlorination step is crucial for activating the pyridine ring for subsequent nucleophilic substitution. The choice of base and solvent in this step can be critical and may require optimization depending on the specific substrate and scale of the reaction.
The second part of the synthesis, the formation of the pyrimidinone ring, is a well-established transformation in heterocyclic chemistry. The use of formamide is a classic method, while the use of orthoesters can offer milder conditions and access to a wider range of derivatives at the 2-position of the pyrimidinone ring.
The resulting pyrido[2,3-d]pyrimidinone scaffold is a valuable starting point for further functionalization. The remaining chloro group (at position 6 of the original pyridine ring) can be displaced by various nucleophiles, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This is particularly relevant for drug discovery programs aimed at developing selective kinase inhibitors.
Conclusion
While a direct conversion of this compound to pyrimidinone derivatives is not prominently featured in the literature, a multi-step synthesis via a chlorinated intermediate provides a practical and versatile approach to obtaining medicinally relevant pyrido[2,3-d]pyrimidinone compounds. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of each step and exploration of the chemical space around the pyrido[2,3-d]pyrimidinone core can lead to the discovery of novel therapeutic agents.
Application Notes: Citrazinic Acid as a Ratiometric Fluorescent pH Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrazinic acid (CZA) is a weakly fluorescent heterocyclic compound that exhibits pH-dependent optical properties, making it a suitable candidate for fluorescent pH sensing applications.[1][2] Its fluorescence emission is sensitive to the surrounding pH, which is attributed to the protonation and deprotonation of its functional groups, leading to the formation of different tautomeric and ionic species in solution.[3][4] This application note provides a detailed protocol for utilizing this compound as a ratiometric pH sensor, covering its principle of operation, experimental procedures, and data analysis.
The pH-sensing mechanism of this compound is based on the change in its fluorescence properties in response to varying hydrogen ion concentrations. At different pH values, the equilibrium between the protonated, neutral, and deprotonated forms of the molecule shifts. Each of these forms possesses distinct excitation and emission spectra. By measuring the ratio of fluorescence intensities at two different emission or excitation wavelengths, a ratiometric measurement of pH can be obtained, which provides a robust and reliable method for pH determination, as it minimizes the effects of probe concentration, photobleaching, and instrumental artifacts.
Principle of Operation
This compound has a dihydroxy-pyridine ring with a carboxylic acid group.[3] The protonation and deprotonation of the carboxylic and hydroxyl groups are responsible for the changes in its optical properties with pH. In acidic solutions, the molecule is protonated, which can lead to luminescence quenching and the appearance of new emission bands. Conversely, in alkaline solutions, deprotonation occurs, resulting in shifts in the excitation and emission spectra. The presence of different ionic species and the potential for aggregation at higher concentrations can influence the fluorescence response.
The following diagram illustrates the chemical equilibria of this compound at different pH levels, which forms the basis of its use as a pH sensor.
Caption: Chemical equilibria of this compound at varying pH.
Quantitative Data
The following tables summarize the key optical properties of this compound at different pH values. This data is essential for selecting the appropriate excitation and emission wavelengths for ratiometric pH measurements.
Table 1: Excitation and Emission Maxima of this compound at Different pH Values
| pH | Excitation Maximum (λex) | Emission Maximum (λem) | Reference(s) |
| 1 | ~348 nm, ~430 nm | ~440 nm, ~530 nm | |
| Neutral | ~344 nm | ~440 nm | |
| 14 | Splitting observed | Maintained |
Note: The optical properties, especially at extreme pH values and high concentrations, can be complex due to aggregation and the presence of multiple species.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| pKa | ~3.81 (carboxylic group) | |
| ~11 (phenolic group) | ||
| Purity | >97% (commercially available) |
Experimental Protocols
This section provides a step-by-step guide for preparing this compound solutions and performing pH measurements using fluorescence spectroscopy.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Deionized water
-
pH buffers (for calibration)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Volumetric flasks and pipettes
-
A spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
A calibrated pH meter
Solution Preparation
-
Stock Solution (e.g., 1 mg/mL):
-
Weigh an appropriate amount of this compound powder.
-
Dissolve it in a small amount of deionized water. Note that this compound is sparingly soluble in neutral water but dissolves in alkaline or carbonate solutions. A small amount of NaOH can be added to aid dissolution, and then the pH can be readjusted.
-
Once dissolved, bring the solution to the final volume with deionized water in a volumetric flask.
-
Store the stock solution in a dark, cool place.
-
-
Working Solutions:
-
Prepare a series of working solutions with a final concentration typically in the range of 10-50 mg/L by diluting the stock solution with deionized water or the buffer of the desired pH. It is crucial to maintain a consistent concentration across all measurements to minimize concentration-dependent effects like aggregation.
-
Experimental Workflow
The following diagram outlines the general workflow for using this compound as a pH sensor.
Caption: Workflow for pH determination using this compound.
pH Measurement Procedure
-
Calibration:
-
Prepare a set of calibration standards by diluting the this compound working solution into a series of buffers with known pH values covering the desired range.
-
For each calibration standard, record the fluorescence emission spectrum at a fixed excitation wavelength, or record the excitation spectrum at a fixed emission wavelength.
-
Identify two wavelengths (λ1 and λ2) where the fluorescence intensity shows the most significant and opposite changes with pH.
-
Calculate the ratio of the fluorescence intensities at these two wavelengths (Ratio = I(λ1) / I(λ2)).
-
Plot the intensity ratio as a function of pH to generate a calibration curve.
-
-
Sample Measurement:
-
Add the same concentration of this compound working solution to the unknown sample.
-
Record the fluorescence spectrum under the same conditions used for the calibration.
-
Calculate the intensity ratio for the unknown sample.
-
Determine the pH of the sample by interpolating its intensity ratio on the calibration curve.
-
Data Analysis and Interpretation
The ratiometric approach significantly improves the accuracy of pH measurements. The calibration curve, typically a sigmoidal function, can be fitted to a suitable equation (e.g., the Henderson-Hasselbalch equation) to determine the apparent pKa of the sensor under the specific experimental conditions.
Potential Interferences and Limitations
-
Ionic Strength: High concentrations of salts in the sample can affect the fluorescence of this compound. It is advisable to prepare calibration standards with an ionic strength similar to that of the samples.
-
Temperature: Fluorescence is a temperature-dependent process. All measurements should be performed at a constant and controlled temperature.
-
Presence of Quenchers: Certain metal ions or organic molecules can quench the fluorescence of this compound, leading to inaccurate measurements.
-
Photostability: Although ratiometric measurements can compensate for photobleaching to some extent, prolonged exposure to the excitation light should be avoided.
-
Concentration Effects: At high concentrations, this compound can form aggregates, which alters its optical properties. It is essential to work within a concentration range where the monomeric form is predominant.
Conclusion
This compound is a versatile and cost-effective fluorescent probe for pH sensing. Its distinct pH-dependent fluorescence properties, when utilized in a ratiometric approach, allow for reliable and accurate pH determination in various research and development settings, including applications in drug formulation and biological assays. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers can effectively employ this compound as a valuable tool for pH measurement.
References
Citrazinic Acid: Applications in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Citrazinic acid, a pyridine derivative, is a versatile building block in materials science, primarily recognized for its role in the development of fluorescent materials and functional polymers. Its unique structural features, including hydroxyl and carboxylic acid groups on a pyridine ring, allow for a range of chemical modifications and applications. These notes provide an overview of its key applications, supported by detailed experimental protocols and quantitative data.
Synthesis of Azo Disperse Dyes
This compound serves as an effective coupling component in the synthesis of azo disperse dyes, which are widely used for dyeing synthetic fibers like polyester and polyamide. The resulting dyes often exhibit good fastness properties and can be designed to possess additional functionalities, such as antimicrobial activity.
Quantitative Data: Synthesis of Azo Disperse Dyes from this compound
| Aromatic Amine Derivative | Product | Yield (%) | Melting Point (°C) |
| 4-hydroxy-2-methylaniline | 2,6-dihydroxy-3-((4-hydroxy-2-methylphenyl)diazenyl)isonicotinic acid | 82 | 243-245 |
| 2,4-dimethylaniline | 3-((2,4-dimethylphenyl)diazenyl)-2,6-dihydroxyisonicotinic acid | 85 | 205-207 |
| 2,4-dinitroaniline | 3-((2,4-dinitrophenyl)diazenyl)-2,6-dihydroxyisonicotinic acid | 85 | 220-222 |
Experimental Protocol: General Procedure for the Preparation of Azo Disperse Dyes
This protocol outlines the synthesis of azo disperse dyes using this compound as the coupling agent.
Materials:
-
Aromatic amine derivative (e.g., 4-hydroxy-2-methylaniline, 2,4-dimethylaniline, 2,4-dinitroaniline)
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
This compound
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice bath
Procedure:
-
Diazotization of Aromatic Amine:
-
Suspend 0.01 mol of the aromatic amine derivative in 2 mL of distilled water in a beaker.
-
Add 3 mL of concentrated HCl and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 0.01 mol of sodium nitrite in 10 mL of water to the chilled mixture while stirring.
-
Continue stirring the resulting diazonium salt solution vigorously at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate beaker, prepare a solution of the coupling component by dissolving 0.01 mol of this compound in a mixture of 5 mL of ethanol and 1 mL of water.
-
Add 2-3 mL of 10% sodium hydroxide solution to the this compound solution to facilitate dissolution.
-
Slowly add the previously prepared diazonium salt solution dropwise to the this compound solution with constant stirring.
-
Maintain the temperature of the reaction mixture at 0-5°C during the addition.
-
Continue stirring for an additional 1-2 hours after the addition is complete.
-
-
Isolation and Purification:
-
The precipitated azo dye is collected by filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified product.
-
Dry the purified dye in a vacuum oven.
-
Precursor for Fluorescent Carbon Nanodots (CNDs)
This compound is a key intermediate and fluorescent species in the bottom-up synthesis of nitrogen-doped carbon nanodots (CNDs), particularly when citric acid and urea are used as precursors. The inherent fluorescence of this compound contributes significantly to the overall emission properties of the resulting CNDs. By controlling the synthesis conditions, the formation of this compound and its derivatives can be modulated to tune the optical properties of the CNDs.
Quantitative Data: Hydrothermal Synthesis of N-doped CNDs from Citric Acid and Urea
| Precursor Ratio (Citric Acid:Urea) | Reaction Temperature (°C) | Reaction Time (h) | Quantum Yield (%) |
| 1:5 | 190 | 6 | 35.08[1] |
| Not specified | 240 | 10 | Not specified, but noted as optimal for bright blue fluorescence |
| 1.2g:0.8g | 170 (hydrothermal) then 250 (calcination) | 1.5 (hydrothermal) then 0.5 (calcination) | "Ultra-high" (specific value not provided) |
Experimental Protocol: Hydrothermal Synthesis of N-doped CNDs
This protocol describes a common method for synthesizing fluorescent N-doped CNDs where this compound is a key fluorescent product.
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve citric acid and urea in deionized water in a beaker. A common molar ratio is 1:5 (citric acid:urea). For example, dissolve a specific mass of citric acid and a corresponding mass of urea in a defined volume of deionized water.
-
Stir the solution until all solids are completely dissolved.
-
-
Hydrothermal Treatment:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 190°C) for a set duration (e.g., 6 hours).[1]
-
-
Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting dark brown solution contains the CNDs.
-
To remove larger particles and unreacted precursors, centrifuge the solution at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Collect the supernatant containing the CNDs. For further purification, dialysis against deionized water for 24-48 hours can be performed.
-
-
Characterization:
-
The optical properties of the synthesized CNDs can be characterized using UV-Vis absorption spectroscopy and fluorescence spectroscopy to determine the quantum yield.
-
Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The carboxylate and hydroxyl groups of this compound make it an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis. Lanthanide ions, in particular, can form complexes with this compound, leading to materials with interesting photoluminescent properties.
While specific protocols for this compound-based MOFs are not extensively detailed in the literature, a general approach based on the synthesis of related citrate-based MOFs can be adapted.
Experimental Protocol: Hydrothermal Synthesis of a this compound-Based Coordination Polymer
This protocol provides a general method for the synthesis of a coordination polymer using this compound as a ligand and a lanthanide salt as the metal source.
Materials:
-
This compound
-
A lanthanide salt (e.g., Europium(III) nitrate hexahydrate)
-
Deionized water
-
Dimethylformamide (DMF) (optional, as a co-solvent)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the lanthanide salt and this compound in deionized water or a mixture of water and DMF in a beaker. The molar ratio of metal to ligand can be varied to optimize the structure (e.g., 1:1 or 1:2).
-
Stir the solution until all components are dissolved. The pH of the solution can be adjusted using a dilute acid or base to influence the final product.
-
-
Hydrothermal Synthesis:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (e.g., 120-180°C) for a period of 24-72 hours.
-
-
Product Isolation and Purification:
-
After the reaction, allow the autoclave to cool to room temperature.
-
Crystals of the coordination polymer should have formed.
-
Collect the crystals by filtration.
-
Wash the crystals with deionized water and then with a solvent like ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C).
-
Other Potential Applications
While less documented with specific protocols for this compound itself, its structural similarity to citric acid suggests potential applications in other areas of materials science:
-
Corrosion Inhibition: Organic molecules containing heteroatoms and aromatic rings can act as corrosion inhibitors by adsorbing onto metal surfaces. While citric acid is a known corrosion inhibitor, the specific efficacy and mechanisms of this compound in this role require further investigation.
-
Polymers and Coatings: The multiple functional groups of this compound allow for its potential use as a monomer or crosslinking agent in the synthesis of polyesters and polyurethanes for coating applications. This could impart desirable properties such as improved adhesion and thermal stability. However, detailed studies focusing specifically on this compound in this context are limited.
References
Troubleshooting & Optimization
how to prevent citrazinic acid aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with citrazinic acid in aqueous solutions. The focus is on preventing aggregation and precipitation to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is characterized by its very low solubility in neutral water and acidic conditions.[1][2] If you are observing poor dissolution, it is likely due to the inherent chemical properties of the molecule. It is described as "practically insoluble" or "very sparingly soluble" in water.[2][3]
Q2: I've noticed a yellow powder precipitating out of my this compound solution. What is happening?
A2: The yellow powder is likely this compound crashing out of the solution. This can happen for several reasons:
-
pH Shift: If the pH of your solution has shifted towards neutral or acidic, the solubility of this compound will decrease dramatically, leading to precipitation.
-
Concentration: this compound has a strong tendency to form aggregates, such as dimers, especially at higher concentrations.[4] These aggregates can precipitate from the solution.
-
Temperature: While not extensively documented in the provided results, temperature changes can affect solubility. Ensure your working temperature is consistent with your protocol.
Q3: How does pH affect the solubility and stability of this compound?
A3: pH is the most critical factor in controlling this compound's solubility.
-
Alkaline conditions (pH > 7): this compound is readily soluble in basic solutions like aqueous sodium hydroxide, sodium carbonate, or ammonia water. In these conditions, the acidic protons on the molecule are removed (deprotonation), forming a more soluble salt.
-
Acidic conditions (pH < 7): It is poorly soluble in acidic media. Adding acid to an alkaline solution of this compound is a standard method for precipitating and purifying it. Extreme acidic pH can also lead to the formation of aggregates from its tautomeric forms.
Q4: What are this compound aggregates?
A4: In aqueous solutions, this compound molecules can self-associate to form larger structures, primarily through hydrogen bonding. These are often referred to as J-type aggregates, with dimers being a common form. Aggregation is concentration-dependent and can significantly impact the solution's optical properties, such as fluorescence.
Q5: My solution appears to have changed color over time. Why?
A5: this compound can be sensitive to light and air, and its color may darken upon exposure. Additionally, alkaline solutions of this compound have been noted to turn blue on long standing. One study also indicated that this compound can be unstable in water over several days, undergoing structural rearrangement, which could potentially lead to color changes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound Powder Will Not Dissolve | 1. Incorrect solvent (neutral water or acidic buffer). 2. Solution is saturated. | 1. Adjust pH: Increase the pH of your aqueous solution by adding a base (e.g., NaOH, KOH, or Na₂CO₃) dropwise until the powder dissolves. This compound is soluble in alkaline conditions. 2. Increase Solvent Volume: If pH adjustment is not possible for your experiment, you may need to increase the volume of the solvent to work at a lower concentration. |
| Precipitate Forms After Initial Dissolution | 1. pH change: The pH of the solution may have decreased due to the addition of other reagents or absorption of atmospheric CO₂. 2. High Concentration: The concentration may be too high, promoting aggregation and precipitation. 3. Solvent Evaporation: Evaporation of the solvent can increase the concentration, leading to precipitation. | 1. Buffer the Solution: Use a suitable alkaline buffer to maintain a stable pH. 2. Re-dissolve with Base: Add a small amount of base to re-dissolve the precipitate and check the pH. 3. Work with Dilute Solutions: If possible, conduct experiments at lower concentrations where aggregation is less likely. 4. Seal Container: Keep the solution in a tightly sealed container to prevent solvent evaporation. |
| Inconsistent Spectroscopic (Absorbance/Fluorescence) Readings | 1. Aggregation: The formation of aggregates can alter the optical properties of the solution. Dimer formation, for instance, can lead to a red shift in photoluminescence compared to the monomer. 2. pH Fluctuations: Absorbance and fluorescence are highly sensitive to protonation/deprotonation states, which are dictated by pH. | 1. Control Concentration: Maintain a consistent and, if possible, low concentration of this compound for all measurements. 2. Control pH: Ensure all solutions are prepared in a buffer of the same pH. Measure and record the pH of each sample before analysis. 3. Fresh Solutions: Prepare solutions fresh before use, as long-term instability in water has been reported. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes how to prepare a stable, aggregate-free stock solution of this compound.
-
Objective: To dissolve this compound completely in an aqueous medium.
-
Materials:
-
This compound powder
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
pH meter or pH indicator strips
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask containing approximately 80% of the final desired volume of deionized water.
-
Place the flask on a magnetic stirrer and begin stirring. The powder will likely remain as a suspension.
-
Slowly add the 0.1 M NaOH or Na₂CO₃ solution drop-by-drop while monitoring the solution.
-
Continue adding the base until all the this compound powder has dissolved and the solution is clear.
-
Check the pH of the solution. It should be in the alkaline range.
-
Add deionized water to reach the final desired volume.
-
Store the solution in a cool, dark, and tightly sealed container.
-
Protocol 2: Controlled Precipitation for Purification
This protocol is based on the principle of differential solubility for purifying this compound.
-
Objective: To purify crude this compound by precipitating it from an alkaline solution.
-
Materials:
-
Crude this compound
-
Alkaline solution (e.g., 0.1 M NaOH)
-
Acid solution (e.g., 0.1 M HCl)
-
Beakers, filtration apparatus (e.g., Büchner funnel), and filter paper
-
-
Methodology:
-
Dissolve the crude this compound in a minimal amount of the alkaline solution with stirring until fully dissolved.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add the acid solution to the filtrate while stirring.
-
A yellow precipitate of purified this compound will begin to form as the solution becomes acidic.
-
Continue adding acid until no more precipitate is formed. Check that the pH is in the acidic range.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any remaining salts.
-
Dry the purified this compound powder, preferably in a vacuum over a desiccant.
-
Visual Guides
Caption: Workflow for dissolving this compound.
Caption: Relationship between conditions and aggregation.
References
Technical Support Center: Optimizing Citrazinic Acid Fluorescence
Welcome to the technical support center for optimizing the quantum yield of citrazinic acid fluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical fluorescence profile of this compound?
A1: this compound (CZA) is known to be a weakly fluorescent compound.[1][2][3] In aqueous solutions, it typically exhibits a broad emission band in the blue region of the visible spectrum, with a maximum around 440 nm.[1][2] Its optical properties are highly dependent on the chemical environment, including pH and concentration, as well as its aggregation state.
Q2: How does pH affect the fluorescence quantum yield of this compound?
A2: The pH of the solution significantly influences the fluorescence of this compound. Extreme pH values can lead to "anomalous" optical responses.
-
Acidic Conditions (e.g., pH 1): In strongly acidic solutions, protonation of the molecule occurs, which leads to a considerable quenching of its luminescence and the appearance of new emission bands.
-
Basic Conditions (e.g., pH 14): In highly basic solutions, deprotonation occurs, which can lead to a splitting of the excitation spectra. However, at pH 14, this compound can maintain the emission spectrum of its monomeric form.
-
Neutral to Mildly Basic Conditions (pH 6-11): The absolute photoluminescence quantum yield of this compound has been reported to be around 32% in the pH range of 6 to 11.
Q3: What is the effect of concentration on this compound fluorescence?
A3: this compound has a strong tendency to form aggregates, such as dimers, at high concentrations. This aggregation can substantially affect its optical properties. As the concentration increases, a new red-shifted absorption band may appear, which is assigned to the formation of J-type fluorescent dimers. These aggregates often have a shorter fluorescence lifetime and lower fluorescence efficiency compared to the monomeric form.
Q4: Can this compound exist in different structural forms?
A4: Yes, this compound can exist in different tautomeric forms, primarily the keto and imine forms. Computational and experimental results suggest that the keto tautomeric form is the more stable and predominant species in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | pH-induced quenching: The pH of your solution may be in a range that quenches fluorescence (e.g., highly acidic). | 1. Measure the pH of your this compound solution.2. Adjust the pH to a range of 6-11, where a higher quantum yield has been reported.3. Use appropriate buffers to maintain a stable pH. |
| Aggregation at high concentrations: High concentrations of this compound can lead to the formation of weakly fluorescent aggregates. | 1. Dilute your sample to a lower concentration.2. Compare the fluorescence intensity at different concentrations to identify the optimal range for monomeric emission. | |
| Photodegradation: Prolonged exposure to the excitation light source can lead to photobleaching. | 1. Minimize the exposure time of the sample to the excitation light.2. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. | |
| Inconsistent or Irreproducible Results | Unstable pH: The pH of the solution may be fluctuating. | 1. Ensure you are using a reliable buffer system to maintain a constant pH throughout the experiment. |
| Varying concentrations: Inaccurate dilutions can lead to variability in results. | 1. Use calibrated pipettes and follow a precise dilution protocol.2. Prepare fresh dilutions for each experiment to avoid evaporation-induced concentration changes. | |
| Shifts in Emission or Excitation Spectra | Aggregation: The formation of dimers or other aggregates can cause shifts in the spectra. | 1. Analyze the absorption spectra for the appearance of new bands indicative of aggregation.2. Perform concentration-dependent fluorescence measurements to observe any spectral shifts. |
| pH changes: Alterations in pH can lead to protonation or deprotonation, affecting the electronic structure and thus the spectra. | 1. Monitor and control the pH of your samples carefully.2. Compare spectra at different pH values to understand the nature of the spectral shifts. |
Experimental Protocols
Measurement of this compound Fluorescence Spectrum
This protocol outlines the general steps for measuring the fluorescence spectrum of this compound.
Materials:
-
This compound (purity ≥ 97%)
-
Milli-Q water or appropriate buffer solution
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in Milli-Q water or the desired buffer. A typical starting concentration could be 10 mg/L.
-
Prepare a series of dilutions from the stock solution to investigate concentration-dependent effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation and emission slits. A common setting is 1 nm for both.
-
-
Measurement:
-
Transfer the this compound solution to a quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Set the excitation wavelength. A typical excitation wavelength for the monomer is around 344 nm.
-
Scan the emission spectrum over a desired range, for example, from 400 nm to 600 nm.
-
To obtain a 3D fluorescence map, scan a range of excitation wavelengths (e.g., 200-700 nm) and record the emission spectrum at each excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission.
-
Analyze the shape and intensity of the emission peak.
-
For 3D maps, identify the excitation-emission maxima.
-
Visualizations
Logical Relationship of Factors Affecting this compound Fluorescence
Caption: Factors influencing the fluorescence of this compound.
Experimental Workflow for Optimizing Fluorescence
Caption: Workflow for optimizing this compound fluorescence.
References
Technical Support Center: Citrazinic Acid Stability and Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and fluorescence of citrazinic acid.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence of this compound is highly sensitive to pH. At neutral pH, it exhibits a characteristic blue fluorescence. However, at extreme pH values, its optical properties change significantly. In strongly acidic conditions (e.g., pH 1), the molecule becomes protonated, which leads to a quenching or decrease in fluorescence intensity and the emergence of new emission bands.[1][2][3][4] Conversely, in strongly alkaline conditions (e.g., pH 14), deprotonation of the molecule occurs, resulting in a splitting of the excitation spectra.[1]
Q2: Why does the fluorescence of my this compound solution decrease at low pH?
At low pH, the nitrogen atom in the pyridine ring and the carboxyl group of this compound become protonated. This protonation alters the electronic structure of the molecule, leading to the formation of weakly fluorescent aggregates and a phenomenon known as luminescence quenching. One study noted that the fluorescence of this compound at pH 2 was only 6% of that at neutral pH.
Q3: What causes the changes in the excitation and emission spectra at high pH?
In highly alkaline solutions, this compound undergoes deprotonation. This change in the ionization state of the molecule, particularly of the hydroxyl and carboxylic acid groups, alters its electronic transitions. This leads to a noticeable splitting in the excitation spectra, indicating the presence of different fluorescent species in the solution.
Q4: How does the concentration of this compound affect its fluorescence at different pH values?
This compound has a strong tendency to form dimers and other aggregates, especially at higher concentrations. This aggregation is also influenced by pH. The formation of these aggregates can significantly alter the fluorescence properties, often leading to shifts in the emission wavelength and changes in fluorescence intensity. Therefore, it is crucial to control both pH and concentration during experiments.
Q5: What are the different chemical forms of this compound in solution at various pHs?
This compound can exist in several forms depending on the pH of the solution, including different tautomers (keto and enol forms) and ionic species (protonated, neutral, and deprotonated). The equilibrium between these forms is dictated by the pKa values of the functional groups. These different species possess distinct absorption and emission characteristics, contributing to the overall observed fluorescence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low fluorescence signal | The pH of the solution is too low (acidic). | Adjust the pH of the solution to the neutral range (pH 6-8) for optimal fluorescence. Verify the pH using a calibrated pH meter. |
| The concentration of this compound is too high, leading to self-quenching due to aggregation. | Dilute the sample to a lower concentration. A starting concentration of 10 mg/L is often used in studies. | |
| The excitation and emission wavelengths are not set correctly for the specific pH. | Refer to the spectral data for the expected excitation and emission maxima at your experimental pH. At neutral pH, the emission maximum is around 440 nm. | |
| Unexpected peaks in the emission spectrum | Presence of multiple species (monomers, dimers, aggregates, or tautomers) due to pH and concentration effects. | Try to control the aggregation by working at lower concentrations. Be aware that at very low pH, new emission bands can appear. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Run a blank spectrum of the solvent to check for fluorescent impurities. | |
| Inconsistent fluorescence readings | The pH of the solution is not stable or well-buffered. | Use a suitable buffer system to maintain a constant pH throughout the experiment, especially when working near the pKa values of this compound. |
| The sample is degrading over time. | Prepare fresh solutions of this compound before each experiment, as it can be unstable in aqueous solutions, with hydrolysis accelerated at higher temperatures. Protect the solution from prolonged exposure to light. | |
| Shift in emission or excitation wavelength | A change in the pH of the solution. | Re-measure the pH of your sample. Even small pH shifts can lead to changes in the spectral properties. |
| Formation of aggregates. | Measure the absorption spectrum to check for changes that might indicate aggregation, such as the appearance of new bands or shifts in existing ones. |
Quantitative Data Summary
The following table summarizes the reported effects of pH on the spectral properties of this compound. It is important to note that much of the available data is qualitative, particularly for the intermediate pH range.
| pH | Effect on Fluorescence | Effect on UV-Vis Absorption | Predominant Species/Process |
| 1 | Luminescence quenching; appearance of new emission bands. Fluorescence intensity is significantly reduced (e.g., ~6% of neutral pH at pH 2). | Strong hypsochromic (blue) shift of the absorption bands. | Protonation of the molecule, formation of weakly fluorescent aggregates. |
| Neutral (~7) | Characteristic blue emission with a maximum around 440 nm. | Absorption maxima around 235 nm and 344 nm. | Monomeric form in equilibrium with dimers/aggregates depending on concentration. |
| 14 | Splitting of the excitation spectra; maintenance of the monomeric emission spectrum. | Red shift of the higher-energy π→π* absorption band. | Deprotonation of the molecule. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions at Different pH
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water. Gentle heating or sonication may be required to dissolve the powder, which is sparingly soluble in water.
-
pH Adjustment:
-
For acidic solutions, dilute the stock solution to the desired final concentration (e.g., 10 mg/L) using appropriate buffers (e.g., citrate or phosphate buffers) or by adding small amounts of dilute HCl or H₂SO₄ while monitoring the pH with a calibrated pH meter.
-
For neutral solutions, use a phosphate buffer (pH ~7).
-
For alkaline solutions, use appropriate buffers (e.g., phosphate or borate buffers) or add small amounts of dilute NaOH to reach the desired pH.
-
-
Final Concentration: Ensure the final concentration of this compound is consistent across all pH-adjusted solutions.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation.
Protocol 2: Measurement of Fluorescence Spectra
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Cuvette: Use a quartz cuvette for accurate measurements in the UV-visible range.
-
Instrument Settings:
-
Set the excitation and emission slits (e.g., 1 nm).
-
Scan a range of excitation wavelengths (e.g., 200-400 nm) to find the optimal excitation wavelength for your specific pH.
-
Scan the emission spectrum over a suitable range (e.g., 400-600 nm).
-
-
Blank Correction: Record a spectrum of the buffer solution without this compound and subtract it from the sample spectra to correct for background fluorescence.
-
Data Acquisition: Record the fluorescence intensity at the emission maximum for each pH value. For a comprehensive analysis, 3D fluorescence maps (excitation-emission-intensity) can be generated.
Visualizations
Caption: pH effect on this compound species and fluorescence.
Caption: Experimental workflow for pH-dependent fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anomalous Optical Properties of this compound under Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Anomalous Optical Properties of this compound under Extreme pH Conditions - American Chemical Society - Figshare [acs.figshare.com]
troubleshooting luminescence quenching in citrazinic acid experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with luminescence quenching in citrazinic acid (CZA) experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common causes of luminescence quenching.
Issue: Unexpectedly Low or No Luminescence Signal
Possible Cause 1: Incorrect pH of the Solution
The luminescence of this compound is highly sensitive to pH. Extreme acidic or basic conditions can lead to significant quenching.[1][2][3][4] At very low pH, protonation of the CZA molecule causes quenching, while at high pH, deprotonation occurs.[1]
Troubleshooting Steps:
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Measure pH: Calibrate your pH meter and accurately measure the pH of your CZA solution.
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Adjust pH: If the pH is in the extreme acidic (typically below 4) or basic (above 10) range, adjust it to a more neutral range (pH 6-8) using appropriate buffers.
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Re-measure Luminescence: After pH adjustment, re-acquire your luminescence data.
Possible Cause 2: Aggregation Due to High Concentration
This compound has a strong tendency to form aggregates, such as dimers and larger oligomers, at high concentrations. This aggregation can alter the optical properties and lead to a decrease in the characteristic monomer emission.
Troubleshooting Steps:
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Review Concentration: Check the concentration of your CZA stock and working solutions. Concentrations above 10 mg/L are more prone to dimer formation.
-
Dilute Sample: Prepare a dilution series of your sample to see if the luminescence intensity per mole of CZA increases at lower concentrations.
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Optimize Concentration: Determine the optimal concentration range for your specific assay that maximizes the monomeric luminescence signal.
Possible Cause 3: Sample Degradation
This compound is known to be unstable in aqueous solutions and can undergo hydrolysis. This degradation is accelerated at elevated temperatures.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared CZA solutions for your experiments.
-
Control Temperature: Avoid exposing CZA solutions to high temperatures. If your experimental protocol involves heating, assess the thermal stability of CZA under those conditions. A study showed that at 50°C, CZA's fluorescence decreased to 5% after 72 hours.
-
Store Properly: Store stock solutions in a cool, dark place to minimize degradation.
Possible Cause 4: Photobleaching
Prolonged exposure to the excitation light source can lead to photobleaching, a photochemical destruction of the fluorophore, resulting in decreased luminescence.
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the duration of exposure to the excitation source during measurements.
-
Reduce Excitation Intensity: If possible, lower the intensity of the excitation lamp or laser.
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Use Fresh Sample Aliquots: For time-course experiments, use fresh aliquots of the sample for each measurement point to avoid cumulative photobleaching.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound luminescence most significantly quenched?
Luminescence is significantly quenched at extremely low pH values. For instance, at pH 1, protonation of the molecule leads to substantial luminescence quenching. One study noted that at pH 2, the fluorescence of this compound was only 6% of its maximum.
Q2: How does the concentration of this compound affect its luminescence?
As the concentration of this compound in an aqueous solution increases, it tends to form J-type fluorescent dimers and other aggregates. This leads to a decrease in the emission intensity of the monomeric form, which has a characteristic emission in the blue range. The formation of these aggregates strongly modulates the overall optical properties.
Q3: What is the effect of temperature on the stability and luminescence of this compound?
This compound is unstable in water, and this instability is exacerbated by increased temperature, leading to hydrolysis and a decrease in fluorescence. It has been reported that the fluorescence of a this compound solution decreased to only 5% of its initial value after being heated at 50°C for 72 hours.
Q4: Can I reuse a this compound sample for multiple measurements?
It is not recommended, especially for quantitative studies. Due to its potential for photobleaching under UV illumination and its inherent instability in aqueous solutions, it is best practice to use fresh samples for each measurement to ensure data accuracy and reproducibility.
Q5: Are there any known interfering substances that can quench this compound's luminescence?
While the provided search results do not extensively detail a list of chemical interferents, the significant quenching observed in highly acidic conditions indicates that high concentrations of protons are a primary quencher. Although not specifically documented for CZA in the search results, metal ions are common quenchers for many fluorescent molecules. It is also a good practice to be aware of potential assay interference from chemically reactive compounds in your sample matrix.
Data Presentation
Table 1: Effect of pH on this compound Fluorescence Intensity
| pH Value | Relative Fluorescence Intensity (%) | Primary Effect | Reference |
| 1 | Significant Quenching | Protonation, formation of new molecular species | |
| 2 | 6 | Protonation of the carboxylate group | |
| 14 | Maintained Monomeric Emission | Deprotonation, splitting of excitation spectra |
Table 2: Effect of Temperature on this compound Fluorescence Intensity
| Temperature (°C) | Duration (hours) | Remaining Fluorescence (%) | Primary Effect | Reference |
| 50 | 72 | 5 | Hydrolysis / Degradation |
Experimental Protocols
Protocol 1: Assessing the pH-Dependence of this compound Luminescence
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Preparation of CZA Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Sample Preparation: For each pH value, dilute the CZA stock solution to a final concentration of 10 mg/L in the respective buffer. Ensure the final volume is consistent for all samples.
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pH Verification: Measure and record the final pH of each prepared sample.
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Spectrofluorometer Setup: Set the excitation wavelength of the spectrofluorometer to the absorption maximum of CZA (typically around 340-350 nm). Set the emission scan range to capture the expected emission (e.g., 400-600 nm).
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Data Acquisition: Measure the fluorescence emission spectrum for each sample at different pH values.
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Data Analysis: Plot the maximum fluorescence intensity as a function of pH to determine the optimal pH range and observe quenching at extreme pH values.
Protocol 2: Investigating Concentration-Dependent Quenching (Aggregation)
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Preparation of CZA Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a neutral pH buffer (e.g., pH 7.4 PBS).
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Preparation of Dilution Series: Prepare a series of CZA solutions with varying concentrations (e.g., 10, 30, 50, 70, 90, 110 mg/L) by diluting the stock solution with the same buffer.
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Spectrofluorometer Setup: Use the same instrument settings as in Protocol 1.
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Data Acquisition: Measure the fluorescence emission spectrum for each concentration.
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Data Analysis: Plot the maximum fluorescence intensity against the CZA concentration. Observe if the relationship is linear or if it plateaus or decreases at higher concentrations, which would indicate aggregation-induced quenching.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anomalous Optical Properties of this compound under Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Anomalous Optical Properties of this compound under Extreme pH Conditions - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Citrazinic Acid Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of citrazinic acid for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a yellow, crystalline powder with limited solubility in many common solvents. It is practically insoluble in cold water and methanol.[1][2][3] However, its solubility is significantly enhanced in alkaline solutions, such as those containing sodium hydroxide or sodium carbonate, and it is also soluble in dimethyl sulfoxide (DMSO).[1][4]
Q2: Why is my this compound solution turning blue?
A2: The color of a this compound solution is pH-dependent. In alkaline conditions, where its solubility is increased, the solution can turn blue, especially upon standing. This is a known property of the compound and does not necessarily indicate degradation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its good solubilizing power for this compound. For aqueous-based assays, it is crucial to ensure the final concentration of DMSO is low enough (typically ≤1%) to avoid solvent-induced artifacts.
Q4: How does pH affect the solubility of this compound?
A4: this compound's solubility is highly dependent on pH. As an acidic compound, its solubility increases significantly in basic (alkaline) conditions due to the formation of a more soluble salt. When preparing aqueous solutions, adjusting the pH to the alkaline range is a primary strategy to enhance solubility.
Q5: Are there any stability concerns when dissolving this compound?
A5: this compound is generally stable under normal temperatures and pressures. However, like many organic molecules, prolonged exposure to light or extreme pH conditions should be avoided to prevent potential degradation. It is recommended to store stock solutions in the dark and at low temperatures (-20°C for long-term storage).
Troubleshooting Guides
Problem 1: My this compound is not dissolving in my aqueous assay buffer.
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Question: I've added this compound powder directly to my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve. What should I do?
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Answer: Direct dissolution of this compound in neutral aqueous buffers is challenging due to its poor solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your assay buffer. This method helps to overcome the initial solubility barrier.
Problem 2: After diluting my DMSO stock solution into the assay medium, a precipitate forms.
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Question: I successfully dissolved this compound in DMSO, but when I add it to my cell culture medium, the solution becomes cloudy. Why is this happening and how can I fix it?
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Answer: This is a common issue known as "crashing out," where the compound precipitates upon dilution into a poor solvent (the aqueous medium). Here are several troubleshooting steps:
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Optimize the Dilution: Instead of a single large dilution, try a step-wise dilution. Also, add the DMSO stock directly to the final assay media while vortexing to ensure rapid mixing.
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Reduce Final Concentration: If experimentally feasible, lowering the final concentration of this compound in your assay may keep it below its solubility limit in the final medium.
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Adjust pH: Since this compound is more soluble in alkaline conditions, slightly increasing the pH of your final assay buffer (if your experimental system tolerates it) can help maintain solubility.
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Use Co-solvents: Incorporating a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can improve solubility. Ensure the co-solvent is compatible with your assay.
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Problem 3: I need to avoid organic solvents in my experiment. How can I prepare an aqueous stock solution?
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Question: My assay is sensitive to organic solvents like DMSO. What is the best way to prepare a purely aqueous stock solution of this compound?
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Answer: To prepare an aqueous stock without organic solvents, you can leverage pH modification.
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Start by adding the this compound powder to water.
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Slowly add a base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), dropwise while stirring.
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Continue adding the base until the this compound fully dissolves. This will result in an alkaline solution.
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You can then adjust the pH back towards your desired range with an acid (e.g., HCl), but be cautious as the compound may precipitate if the pH becomes too low. It is crucial to determine the pH at which the compound remains soluble at your target concentration.
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Quantitative Data Summary
The solubility of this compound is influenced by the solvent and pH. The table below summarizes its solubility characteristics based on available data.
| Solvent/Condition | Solubility | Observations |
| Cold Water | Practically Insoluble | |
| Hot Hydrochloric Acid (HCl) | Slightly Soluble | |
| Alkaline Solutions (e.g., NaOH, Na₂CO₃) | Soluble | Forms a colored solution, which can turn blue. |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol | Very Sparingly Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound using an organic solvent.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
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Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C for long-term storage, protected from light.
Protocol 2: pH-Mediated Solubilization in Aqueous Solution
Objective: To prepare an aqueous solution of this compound without the use of organic solvents.
Materials:
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This compound powder
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Deionized water
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1 M Sodium Hydroxide (NaOH) solution
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pH meter
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Stir plate and stir bar
Procedure:
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Add the desired amount of this compound powder to a beaker containing deionized water.
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Place the beaker on a stir plate and begin stirring.
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Slowly add 1 M NaOH solution drop-by-drop to the suspension.
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Monitor the dissolution of the powder. The solution will likely take on a yellow to blue color as the pH increases and the compound dissolves.
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Continue adding NaOH until all the this compound is dissolved.
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Measure the final pH of the solution. This stock can be used as is (if the high pH is acceptable for the experiment) or carefully pH-adjusted for subsequent dilutions.
Visualizations
References
Technical Support Center: Citrazinic Acid Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation pathways and byproducts of citrazinic acid. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: The primary documented degradation pathway for this compound is through microbial activity. Certain bacteria, particularly from the genus Rhodococcus, are capable of degrading pyridine derivatives.[1] While specific enzymatic pathways for this compound itself are not extensively detailed in the provided results, related compounds undergo hydroxylation. For instance, isonicotinate is degraded via two hydroxylation steps to form 2,6-dihydroxyisonicotinate (citrazinate).[2] this compound is also known to be unstable in water, undergoing hydrolysis that is accelerated by higher temperatures.[3] At extreme pH values (both acidic and basic), it can form aggregates from its tautomers.[2]
Q2: What are the main byproducts of this compound degradation?
A2: The byproducts of this compound degradation depend on the pathway:
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Hydrolysis: In aqueous solutions, this compound undergoes structural rearrangement, leading to the formation of new, currently unspecified substances.[3]
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Bacterial Degradation: For related pyridine compounds, degradation by Mycobacterium sp. can lead to the accumulation of 2-oxoglutarate in the presence of arsenite. In broader citric acid degradation studies under anaerobic conditions, complete oxidation can yield carbon dioxide (or bicarbonate) and ammonia, with potential intermediates like acetate and formate under certain conditions.
Q3: Is this compound stable in aqueous solutions?
A3: No, this compound is considered unstable in water. It undergoes hydrolysis, a process that can be accelerated by increased temperature. This instability and tendency to form aggregates and tautomers, especially under extreme pH conditions, can significantly affect its optical and chemical properties.
Q4: What types of microorganisms are known to degrade compounds related to this compound?
A4: Bacteria from the genus Rhodococcus are well-known for their remarkable metabolic diversity and ability to biodegrade a wide variety of compounds, including aromatic and heterocyclic molecules. Strains of Rhodococcus sp. have been identified that can degrade picolinic acid (a related pyridine derivative). Additionally, a Mycobacterium sp. has been shown to degrade isonicotinate to citrazinate. For general citric acid degradation, various bacteria including Bacillus sp., Staphylococcus aureus, and Serratia marcescens have been identified.
Troubleshooting Experimental Issues
Q5: I am not observing any degradation of my this compound sample in my microbial culture. What could be the issue?
A5: Several factors could be responsible. Consider the following:
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Microorganism Strain: Ensure you are using a bacterial strain with a known capability to degrade pyridine-based compounds. Strains of Rhodococcus or Mycobacterium might be suitable candidates.
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Acclimation/Induction: The microbial culture may require an adaptation period to induce the necessary enzymes for degradation. The degradation of picolinic acid by Rhodococcus sp. PA18, for example, was significantly faster after the strain was induced.
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pH and Temperature: The pH of the medium is critical. This compound's stability and structure are highly pH-dependent. Most microbial degradation processes have an optimal pH range, typically between 6.0 and 8.0. Extreme pH can inhibit microbial activity or alter the substrate. Temperature also plays a key role, with 30–45°C being optimal for many bacterial decolorization processes.
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Nutrient Limitation: Ensure the growth medium is not lacking essential nutrients that could be limiting microbial growth and metabolic activity.
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Substrate Concentration: High concentrations of this compound could be inhibitory or toxic to the microorganisms. For a related compound, degradation was inhibited at concentrations of 500 mg/L.
Q6: My analytical results (e.g., UV-Vis spectra) for this compound are inconsistent. Why might this be happening?
A6: Inconsistent spectroscopic results are often due to the inherent instability and complex behavior of this compound in solution:
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Aggregation and Dimerization: this compound has a strong tendency to form dimers and other aggregates, especially at higher concentrations. This aggregation can cause shifts in the absorption spectra. For example, as concentration increases, the absorption peak around 340 nm undergoes a blue shift.
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Tautomerism: It exists in multiple tautomeric forms, and the equilibrium between them can be influenced by the solvent and pH.
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pH Sensitivity: The optical properties of this compound are highly sensitive to pH. Extreme acidic (pH 1) or basic (pH 14) conditions lead to protonation or deprotonation, causing significant shifts in absorption and emission spectra. Ensure your solutions are consistently and accurately buffered.
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Hydrolysis: As this compound is unstable in water, it may be degrading over the course of your experiment, leading to changes in its concentration and the formation of byproducts with different spectral properties.
Experimental Protocols & Data
Protocol 1: General Method for Microbial Degradation Assay
This protocol provides a general framework for assessing the biodegradation of this compound by a selected microbial strain.
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Strain Cultivation:
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Prepare a minimal salt medium appropriate for the chosen bacterial strain (e.g., Rhodococcus sp.).
-
Inoculate the medium with a fresh colony of the bacterium and grow overnight at an optimal temperature (e.g., 30°C) with shaking to obtain a seed culture.
-
-
Degradation Experiment:
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Prepare flasks with the minimal medium, adjusting the pH to a neutral or slightly alkaline value (e.g., pH 7.0).
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Add this compound from a sterile stock solution to a final concentration of 50-100 mg/L.
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Inoculate the flasks with the seed culture to a starting optical density (OD₆₀₀) of approximately 0.05-1.0.
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Incubate the flasks under the same conditions as the seed culture. Include a sterile control flask (no bacteria) to monitor for abiotic degradation.
-
-
Sampling and Analysis:
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Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
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Centrifuge the aliquots to pellet the cells.
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Analyze the supernatant for the remaining concentration of this compound and the formation of byproducts using methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
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Table 1: Quantitative Data on Degradation of Related Compounds
| Compound | Microorganism | Initial Concentration | Time for Complete Degradation | Reference |
| Picolinic Acid | Rhodococcus sp. PA18 | 100 mg/L | 24 hours (after induction) | |
| Picolinic Acid | Rhodococcus sp. PA18 | 300 mg/L | 48 hours | |
| Picolinic Acid | Rhodococcus sp. PA18 | 400 mg/L | 84 hours | |
| Citric Acid | Pseudomonas fluorescens | 4x Diluted Soil Extract | 92 hours | |
| Citrate | Denitrifying Microcosm (pH 10-11) | Not specified | >95% degradation in 50 days |
Visualizations
Diagram 1: Proposed Bacterial Degradation Pathway for a Related Pyridine Carboxylate
References
managing tautomerism of citrazinic acid in spectroscopic analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing the tautomerism of citrazinic acid (CZA) during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound tautomerism?
A1: this compound can exist in two interconvertible isomeric forms, known as tautomers: a keto form and an enol form. This is a type of prototropic tautomerism where the isomers differ in the location of a proton and the position of a double bond. The equilibrium between these forms is sensitive to environmental conditions. In aqueous solutions, the keto form is generally considered the more stable and, therefore, the predominant species.[1][2][3][4]
Q2: Why is managing tautomerism crucial for spectroscopic analysis of this compound?
A2: Each tautomer, along with its potential protonated, deprotonated, or aggregated states, possesses a unique electronic structure.[5] Consequently, these different forms exhibit distinct absorption and emission spectra. Failure to control the tautomeric equilibrium can lead to overlapping spectral signals, causing inconsistent, non-reproducible results and complicating data interpretation. For example, changes in pH or concentration can shift the equilibrium, altering peak positions and intensities in UV-Vis and fluorescence spectroscopy.
Q3: What primary factors influence the tautomeric equilibrium of this compound?
A3: The three primary factors are pH, concentration, and solvent polarity.
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pH: The stability and form of the tautomers are highly dependent on the pH of the solution. Extreme acidic or basic conditions can lead to protonation or deprotonation, respectively, creating different ionic species with unique spectroscopic properties.
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Concentration: At higher concentrations, this compound molecules have a tendency to aggregate, primarily forming dimers. These dimers have their own characteristic spectral signatures, which can overlap with and alter the spectra of the monomers.
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Solvent: The polarity of the solvent can influence the tautomeric equilibrium by preferentially stabilizing one form over the other. Polar solvents can interact differently with the keto and enol forms, thereby shifting the equilibrium.
Tautomeric Equilibrium of this compound
Caption: Keto-enol tautomeric equilibrium of this compound.
Troubleshooting Guide
Q4: My UV-Vis absorption maximum has shifted unexpectedly. What could be the cause?
A4: An unexpected shift in the UV-Vis absorption maximum is a common issue and can be attributed to several factors related to tautomerism and aggregation:
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Uncontrolled pH: A change in pH is a primary cause. Protonation in highly acidic environments or deprotonation in highly basic environments will significantly alter the electronic structure and thus the absorption spectrum.
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High Concentration: If the concentration of your CZA solution is too high, you may be observing the formation of J-type aggregates (dimers), which results in a new, redshifted absorption band. Conversely, increasing concentration can also lead to a blueshift (hypsochromic shift) attributed to changes in solution polarity.
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Change in Solvent: Switching to a solvent with a different polarity will shift the tautomeric equilibrium, leading to a change in the observed absorption maximum.
Q5: I am observing dual or multiple fluorescence emission peaks. Why is this happening?
A5: The appearance of multiple emission peaks often indicates the presence of more than one fluorescent species in the solution.
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Coexisting Tautomers/Ionic Species: While the monomeric keto form has a characteristic blue emission around 440 nm in water, other tautomers or ionic species formed at different pH values can also be fluorescent.
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Monomer-Dimer Equilibrium: CZA dimers that form at higher concentrations are also fluorescent and are associated with a redshifted photoluminescence compared to the monomer emission. Your spectrum may be a composite of both monomer and dimer emissions.
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Sample Degradation: In some cases, dual emission has been attributed to degradation products, not tautomerism. Ensure the purity of your CZA and the stability of your solution.
Q6: How can I ensure my spectroscopic measurements are consistent and reproducible?
A6: To achieve reproducible results, you must carefully control the experimental conditions to stabilize a specific form of this compound.
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Use Buffered Solutions: Always use a well-defined buffer system to maintain a constant pH throughout your experiment. This is the most critical step to prevent shifts due to protonation or deprotonation.
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Control Concentration: Work within a concentration range where monomeric CZA is the dominant species to avoid complications from aggregates. Studies often use concentrations in the range of 10-110 mg/L, but the linear range should be determined for your specific conditions.
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Consistent Solvent System: Use the same solvent for all comparative experiments. If studying solvatochromic effects, be systematic in your choice of solvents.
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Record Full Spectra: Always record the complete absorption and excitation-emission matrices (EEMs) to check for the appearance of new peaks or shoulders that might indicate the presence of multiple species.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound under different conditions.
| Species/Condition | Form | Absorption (λ_max) | Emission (λ_max) | Reference |
| CZA in Water | Monomer (Keto) | ~344 nm | ~440 nm | |
| CZA in Water (High Conc.) | Dimer (J-type aggregate) | Redshifted band appears | Redshifted vs. monomer | |
| CZA at pH 1 (H₂SO₄) | Protonated Species | Blue-shifted bands | Quenching / New emissions | |
| CZA at pH 14 (NaOH) | Deprotonated Species | Redshift of π→π* transition | Monomeric form emission |
Experimental Protocols
Protocol: pH-Dependent UV-Vis Analysis of this compound
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Objective: To characterize the effect of pH on the UV-Vis absorption spectrum of this compound and identify isosbestic points, which indicate equilibrium between two species.
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Materials:
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This compound (≥97% purity)
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Deionized water (Milli-Q or equivalent)
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Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
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HCl and NaOH solutions (0.1 M) for pH adjustment
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Calibrated pH meter
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UV-Vis spectrophotometer
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Quartz cuvettes (1 cm path length)
-
-
Methodology:
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Stock Solution Preparation: Prepare a 100 mg/L stock solution of this compound in deionized water. Protect it from light.
-
Sample Preparation: For each desired pH value, prepare a sample by diluting the stock solution with the appropriate buffer to a final concentration of 10 mg/L. Verify the final pH of each solution with a calibrated pH meter.
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Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the scan range from 200 nm to 600 nm.
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Blank Measurement: Use the corresponding buffer solution at each pH as the blank to record a baseline.
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Sample Measurement: Record the absorbance spectrum for each prepared CZA sample at its respective pH.
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Data Analysis: Overlay the spectra obtained at different pH values. Identify changes in λ_max, the appearance of new peaks, and any isosbestic points.
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Workflow & Troubleshooting Diagrams
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Troubleshooting flowchart for managing CZA tautomerism.
References
- 1. iris.uniss.it [iris.uniss.it]
- 2. iris.uniss.it [iris.uniss.it]
- 3. iris.unica.it [iris.unica.it]
- 4. Formation of this compound Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Synthesized Citrazinic Acid
Welcome to the technical support center for the purification of synthesized citrazinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most prevalent and straightforward method for purifying synthesized this compound is through precipitation. This technique leverages the acidic nature of the molecule. The crude product is dissolved in a basic solution, such as aqueous sodium carbonate or sodium hydroxide, to form a soluble salt. Insoluble impurities are then removed by filtration. Subsequently, the filtrate is acidified, typically with dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a pH of approximately 2-3. This protonates the citrazinate salt, causing the less soluble this compound to precipitate out of the solution.[1][2] The purified solid can then be collected by filtration, washed with deionized water, and dried.
Q2: My crude this compound is a dark or discolored powder. How can I improve its color?
A2: Discoloration in crude this compound is common and often due to polymeric or other colored byproducts from the synthesis, especially when conducted at high temperatures. The standard purification method of dissolving in a base and reprecipitating with an acid is often effective at removing these colored impurities.[1] If the discoloration persists after initial purification, a second precipitation cycle may be beneficial. For stubborn color impurities, treatment with activated charcoal during the purification process can be effective. This involves adding a small amount of activated charcoal to the basic solution of this compound, heating gently, and then filtering to remove the charcoal and adsorbed impurities before proceeding with acidification.
Q3: I am not getting a precipitate upon acidification of the basic solution. Instead, I have a brown, caramel-colored solution. What should I do?
A3: The formation of a caramel-colored solution instead of a precipitate is a common issue, often indicating the presence of significant impurities that may be inhibiting crystallization or that the desired product was not successfully synthesized in sufficient quantity.[3][4] Here are a few troubleshooting steps:
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Verify pH: Ensure that the pH of the solution is indeed in the range of 2-3. Use a calibrated pH meter for accuracy.
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Cooling: Try cooling the acidified solution in an ice bath to decrease the solubility of this compound and promote precipitation.
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Seeding: If you have a small amount of pure this compound, adding a "seed crystal" to the solution can initiate crystallization.
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Solvent Evaporation: If the volume of the solution is large, carefully evaporating some of the solvent under reduced pressure might increase the concentration of this compound to a point where it precipitates.
-
Re-evaluate Synthesis: If none of the above steps work, it may be necessary to revisit the synthesis step to ensure that this compound was formed. Analytical techniques like Thin Layer Chromatography (TLC) can be used to check for the presence of the desired product in the crude mixture.
Q4: What are some suitable solvents for recrystallizing this compound?
A4: While precipitation is the most common method, recrystallization can also be employed for further purification. Given this compound's low solubility in water and many common organic solvents, finding a suitable single solvent can be challenging. A mixed solvent system is often more effective. Based on the solubility of similar carboxylic acids, a mixture of ethanol and water or methanol and water could be a good starting point. The crude this compound would be dissolved in a minimal amount of the hot alcohol, and then hot water would be added dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Upon slow cooling, purer crystals of this compound should form.
Q5: Can column chromatography be used to purify this compound?
A5: Yes, column chromatography can be used, particularly for purifying smaller quantities or for separating this compound from impurities with very similar solubility properties. Since this compound is a polar molecule, a normal-phase chromatography setup with silica gel as the stationary phase would be appropriate. A polar eluent system would be required to move the compound down the column. A gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of a more polar solvent like methanol, could be effective. Given its acidic nature, peak tailing can be an issue on silica gel. Adding a small amount of a competing acid, like acetic acid, to the mobile phase can sometimes improve peak shape.
Q6: Is sublimation a viable purification method for this compound?
A6: Sublimation is a purification technique suitable for compounds that can transition directly from a solid to a gas phase without melting. This method can be very effective for achieving high purity, as it removes non-volatile impurities. While specific protocols for this compound sublimation are not widely documented, its high melting point (decomposes above 300°C) suggests that it might be a candidate for vacuum sublimation, which allows the process to occur at lower temperatures, reducing the risk of decomposition.
Troubleshooting Guides
Guide 1: Precipitation/Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms upon acidification | - Incomplete synthesis of this compound.- pH is not sufficiently low.- Product is too dilute.- Presence of impurities inhibiting crystallization. | - Confirm product formation with TLC or NMR.- Adjust pH to 2-3 using a calibrated meter.- Concentrate the solution by gentle heating or under vacuum.- Cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. |
| Product precipitates as an oil or goo | - Solution is cooling too rapidly.- High concentration of impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Re-dissolve the oil in a slightly larger volume of hot solvent and attempt recrystallization again.- Perform a preliminary purification step (e.g., washing the crude solid) before recrystallization. |
| Low recovery of purified product | - Too much solvent was used for dissolution.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- To avoid premature crystallization, use a pre-heated funnel and filter flask for hot gravity filtration. |
| Product is still colored after one purification cycle | - Presence of highly colored, persistent impurities. | - Repeat the precipitation/recrystallization process.- Treat the basic solution with activated charcoal before acidification to adsorb colored impurities. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move from the origin (Rf = 0) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| All components elute together at the solvent front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the eluent. Start with a less polar solvent system, such as hexane/ethyl acetate. |
| Poor separation between this compound and impurities | - Inappropriate solvent system.- Column is overloaded. | - Optimize the solvent system using TLC to achieve a target Rf value of ~0.3 for this compound.- Use a larger column or reduce the amount of crude material being loaded. A general rule is to use at least 20-50 times the weight of silica gel to the weight of the crude sample. |
| Peak tailing for this compound | - Strong interaction between the acidic analyte and the silica gel stationary phase. | - Add a small percentage of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to improve the peak shape. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels reported in the literature for the synthesis and purification of this compound. Note that specific results will vary depending on the exact experimental conditions.
| Purification Method | Starting Material | Reported Yield | Reported Purity | Reference |
| Precipitation (from Sulfuric Acid) | Crude reaction mixture from citric acid and urea | 70-85% (overall synthesis) | >96% | |
| Precipitation (from Hydrolysis of Citrazinamide) | Crude citrazinamide | 51% (based on anhydrous citric acid) | Purified |
Experimental Protocols
Protocol 1: Purification of this compound by Precipitation
This protocol describes the purification of crude this compound synthesized from citric acid and urea.
Materials:
-
Crude synthesized this compound
-
1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution
-
1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄)
-
Deionized water
-
pH paper or a calibrated pH meter
-
Beakers, Erlenmeyer flasks
-
Stir plate and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a beaker, suspend the crude this compound in a minimal amount of deionized water. While stirring, slowly add 1 M NaOH or Na₂CO₃ solution dropwise until all the solid has dissolved and the solution is basic (pH > 9).
-
Filtration of Insoluble Impurities (Optional): If there are any insoluble materials remaining, filter the solution through a fluted filter paper into a clean Erlenmeyer flask.
-
Precipitation: Place the flask containing the this compound salt solution in an ice bath and begin stirring. Slowly add 1 M HCl or H₂SO₄ dropwise to the solution. A yellow precipitate of this compound will begin to form. Continue adding acid until the pH of the solution is between 2 and 3.
-
Crystallization: Allow the mixture to stir in the ice bath for at least 30 minutes to ensure complete precipitation.
-
Collection of Purified Product: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining salts.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below 60°C to a constant weight.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
Materials:
-
Crude and purified this compound samples
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate, acetic acid, and water)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude and purified this compound in a few drops of a suitable solvent (e.g., methanol or a basic aqueous solution).
-
Spotting: Using separate capillary tubes, spot the crude and purified samples onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The purified sample should show a single spot, while the crude sample may show multiple spots, indicating the presence of impurities.
Visualizations
Caption: Workflow for the purification of this compound by precipitation.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. US2752354A - Process for preparing citrazinamide and this compound - Google Patents [patents.google.com]
- 2. US2729647A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
minimizing photobleaching of citrazinic acid in fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing photobleaching of citrazinic acid during fluorescence microscopy experiments.
Troubleshooting Guide
Rapid signal loss or fading of this compound fluorescence is a common challenge. This guide provides a step-by-step approach to diagnose and mitigate photobleaching.
Issue: Rapid decrease in fluorescence intensity upon exposure to excitation light.
This is a classic sign of photobleaching. Follow these steps to address the issue:
Step 1: Optimize Imaging Parameters
The first line of defense against photobleaching is to minimize the amount of light exposure to the sample.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[1][2][3]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.[3][4]
-
Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.
-
Focus Efficiently: Use transmitted light or a lower light intensity to find the region of interest before switching to fluorescence imaging for acquisition.
Step 2: Optimize the Chemical Environment
The chemical environment surrounding this compound significantly impacts its photostability.
-
pH Control: this compound's fluorescence is highly sensitive to pH. Extreme acidic or basic conditions can lead to luminescence quenching. Ensure your imaging buffer is maintained at an optimal, stable pH. It is recommended to empirically test a range of pH values (e.g., 6.5-8.0) to find the best for your specific application.
-
Concentration Management: this compound has a tendency to form aggregates and dimers at high concentrations, which can alter its fluorescent properties and potentially increase photobleaching. Use the lowest effective concentration for staining.
-
Use of Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species (ROS), such as singlet oxygen, which are a primary cause of photobleaching.
Step 3: Implement Antifade Reagents
If optimizing imaging parameters is insufficient, the use of antifade reagents is the next critical step.
-
Select an Appropriate Antifade Reagent: A variety of antifade reagents are available, both commercially and as recipes for self-preparation. Common and effective antifade agents are listed in the table below.
-
Test Different Formulations: The effectiveness of an antifade reagent can be fluorophore-dependent. It may be necessary to test several options to find the best one for this compound in your system.
Logical Workflow for Troubleshooting Photobleaching
Caption: Workflow for troubleshooting rapid signal loss of this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. This occurs when the fluorescent molecule is exposed to excitation light, leading to a fading of the signal during imaging experiments.
Q2: Why is my this compound signal fading so quickly?
A2: Rapid signal loss is a hallmark of photobleaching. The rate of photobleaching is influenced by the intensity of the excitation light, the duration of exposure, and the local chemical environment of the this compound molecule. This compound's fluorescence is also highly sensitive to pH, which can contribute to signal instability and quenching if not properly controlled.
Q3: Can the pH of my buffer really affect this compound photostability?
A3: Yes, absolutely. Studies have shown that the optical properties of this compound are strongly influenced by pH. Extreme acidic conditions cause luminescence quenching, while high pH values can also alter its excitation spectra. Maintaining a stable, optimized pH is crucial for minimizing signal loss.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media or imaging buffers to protect fluorophores from photobleaching. They typically work by scavenging reactive oxygen species (ROS), which are generated during the fluorescence excitation process and are a primary cause of fluorophore destruction.
Q5: Which antifade reagent is best for this compound?
A5: While there is limited data on the performance of specific antifade reagents with this compound, those that are effective with other blue-emitting fluorophores are excellent candidates. Reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and Trolox are known to be effective ROS scavengers. It is recommended to empirically test a few options to find the most effective one for your experimental setup.
Q6: Can I prepare my own antifade mounting medium?
A6: Yes, you can prepare your own antifade mounting medium. A common approach is to dissolve an antifade agent, such as DABCO or NPG, in a glycerol-based buffer. See the Experimental Protocols section for a sample recipe.
Data Presentation
Table 1: Common Antifade Reagents
| Antifade Reagent | Common Abbreviation | Mechanism of Action | Suitability for Live/Fixed Cells |
| 1,4-diazabicyclo[2.2.2]octane | DABCO | Singlet oxygen quencher | Fixed cells |
| n-propyl gallate | NPG | Free-radical scavenger | Fixed cells |
| p-phenylenediamine | PPD | Free-radical scavenger | Fixed cells (can increase background) |
| Trolox | - | Reduces triplet state, antioxidant | Live and Fixed cells |
| L-Ascorbic acid (Vitamin C) | - | Reduces triplet state, antioxidant | Live and Fixed cells |
This table is a summary based on general knowledge of antifade reagents.
Experimental Protocols
Protocol 1: Preparation of a DABCO-based Antifade Mounting Medium
This protocol provides a basic recipe for preparing a common antifade mounting medium.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Distilled water
-
pH meter
Procedure:
-
Prepare a 1x PBS solution with the desired pH (e.g., 7.4) by diluting the 10x stock with distilled water.
-
Dissolve DABCO in a small amount of the 1x PBS to a final concentration of 2.5% (w/v). Note: This may require gentle warming and stirring.
-
In a separate container, mix 9 parts glycerol with 1 part of the DABCO/PBS solution.
-
Mix thoroughly until homogeneous.
-
Verify the final pH of the mounting medium. Adjust if necessary with dilute HCl or NaOH.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
Protocol 2: Quantitative Assessment of Photobleaching
This protocol describes a method to quantify the rate of photobleaching, allowing for objective comparison of different conditions (e.g., with and without an antifade reagent).
Experimental Workflow for Photobleaching Assessment
Caption: Workflow for the quantitative assessment of photobleaching.
Procedure:
-
Sample Preparation: Prepare at least two identical samples stained with this compound. One will serve as the control (mounted in a standard buffer), and the other will be mounted with the antifade medium being tested.
-
Image Acquisition:
-
Place the control slide on the microscope.
-
Select a region of interest (ROI) that is clearly stained.
-
Using consistent imaging settings (laser power, exposure time, etc.), acquire a time-lapse series of images. For example, capture an image every 5 seconds for a total of 2-5 minutes.
-
Repeat the process for the experimental slide using the identical ROI and imaging settings.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity values for each series by dividing them by the initial intensity (the value at time = 0).
-
Plot the normalized mean fluorescence intensity as a function of time for both the control and experimental conditions.
-
The resulting decay curve illustrates the rate of photobleaching. A slower decay indicates better photoprotection. For a more quantitative comparison, fit the curve to a single exponential decay function to extract the photobleaching rate constant.
-
References
Validation & Comparative
A Comparative Guide to Validating Citrazinic Acid Purity using HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like citrazinic acid is a critical step in the development of novel therapeutics and functional materials. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of two distinct reversed-phase HPLC methods for the validation of this compound purity, supported by experimental protocols and comparative data.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is crucial for the accurate determination of this compound purity. Below is a comparison of a standard reversed-phase method and an alternative ion-pairing reversed-phase method. The data presented is illustrative, based on typical performance characteristics of these methods for acidic analytes.
| Parameter | Method A: Standard Reversed-Phase HPLC | Method B: Ion-Pairing Reversed-Phase HPLC |
| Retention Time (min) | 4.2 | 6.8 |
| Tailing Factor | 1.5 | 1.1 |
| Resolution (this compound/Impurity A) | 1.8 | 2.5 |
| Limit of Detection (µg/mL) | 0.5 | 0.2 |
| Limit of Quantitation (µg/mL) | 1.5 | 0.6 |
| Precision (%RSD, n=6) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
Impurity A is a hypothetical common impurity, such as unreacted citric acid.
Experimental Workflow
The general workflow for validating the purity of this compound using HPLC is depicted below. This process begins with the preparation of standards and samples, followed by chromatographic separation and data analysis to determine the purity profile.
Caption: A generalized workflow for the HPLC analysis of this compound purity.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are designed to be robust and reproducible for the intended audience.
Method A: Standard Reversed-Phase HPLC
This method utilizes a standard C18 column with an acidic mobile phase to achieve separation.
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method B: Ion-Pairing Reversed-Phase HPLC
This alternative method incorporates an ion-pairing agent into the mobile phase to improve the retention and peak shape of acidic analytes like this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 5 mM Tetrabutylammonium phosphate in 0.1% Phosphoric acid : Acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Discussion
Method A (Standard Reversed-Phase) is a straightforward and widely used approach for the analysis of polar organic acids. Its primary advantages are the simplicity of the mobile phase and its broad applicability. However, for highly polar and acidic compounds like this compound, this method can sometimes result in poor retention and peak tailing, which may compromise the resolution of closely eluting impurities.
Method B (Ion-Pairing Reversed-Phase) is designed to overcome the limitations of the standard method for such analytes. The addition of an ion-pairing reagent, tetrabutylammonium phosphate, forms a neutral ion pair with the anionic this compound. This increases its hydrophobicity and enhances its retention on the non-polar C18 stationary phase. As indicated by the hypothetical data, this typically leads to improved peak symmetry (lower tailing factor), better resolution from potential impurities, and enhanced sensitivity (lower LOD and LOQ). The trade-off for this improved performance can be longer column equilibration times and the potential for the ion-pairing reagent to be retained on the column, requiring dedicated column usage and thorough washing procedures.
For routine quality control where high throughput is essential and impurities are well-resolved, Method A may be sufficient. However, for impurity profiling, stability studies, and instances where maximum resolution and sensitivity are required, the enhanced separation power of Method B makes it the superior choice. The selection between these methods will ultimately depend on the specific analytical requirements, including the complexity of the sample matrix and the need to resolve critical impurities.
References
A Comparative Analysis of Citrazinic Acid and Its Derivatives as Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Citrazinic acid (CZA), a heterocyclic compound synthesized from citric acid, and its derivatives have emerged as a significant class of fluorophores. Their intrinsic blue fluorescence, coupled with their facile synthesis from biocompatible precursors, has garnered considerable interest in various scientific fields, including bioimaging and materials science. This guide provides a comparative analysis of this compound and its key derivatives, summarizing their photophysical properties, outlining experimental protocols for their synthesis and characterization, and exploring their potential applications.
Photophysical Properties: A Comparative Overview
The fluorescence of this compound is highly sensitive to its chemical environment, including pH and concentration. In aqueous solutions, this compound exhibits a characteristic blue emission.[1] However, at high concentrations, it has a tendency to form aggregates, which can alter its optical properties.[2][3] Derivatives of this compound, formed by modifying its carboxylic acid group or the pyridone ring, can exhibit a range of photophysical properties. Amide derivatives, in particular, are of interest due to their potential for bioconjugation.
While a comprehensive, direct comparative study of a wide range of isolated this compound derivatives is limited in the existing literature, the available data for this compound and some of its derivatives are summarized below. It is important to note that many derivatives are identified as the emissive species within carbon dots, making the characterization of the pure, isolated compounds challenging.
Table 1: Photophysical Properties of this compound and a Representative Derivative
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound (monomer) | ~344 | ~440 | ~96 | Low (not specified) | Water |
| 5-oxopyrrolidine-3-carboxyamide** | Not specified | ~400 | Not specified | Weaker than parent acid | Not specified |
Note: The quantum yield of this compound itself is generally considered to be low.[4] The data for 5-oxopyrrolidine-3-carboxyamide is in the context of it being a fluorophore found in carbon dots synthesized from citric acid and urea.[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrothermal reaction of citric acid and urea.
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
Sulfuric acid (50%)
-
Constant-temperature water bath
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Dissolve citric acid and urea in deionized water (e.g., 1.2188 g citric acid and 1.3932 g urea in 60 ml deionized water).
-
Ultrasonicate the mixture for 10 minutes to ensure it is fully mixed.
-
Transfer the solution to a reaction kettle and heat in an oven at 185°C for 2 hours under hydrothermal conditions.
-
Cool the reaction to room temperature to obtain a dark green solution.
-
Place the solution in a constant-temperature water bath at 60°C and magnetically stir.
-
Add 50% sulfuric acid dropwise until the pH of the solution is 2-3, at which point a large amount of yellow solid will precipitate.
-
Centrifuge the mixture (e.g., at 12,000 r/min for 10 minutes) to separate the supernatant.
-
Wash the precipitate with deionized water multiple times.
-
Dry the resulting yellow precipitate in an oven at 60°C to obtain this compound.
General Procedure for Spectroscopic Analysis
UV-Visible Absorption Spectroscopy:
-
UV-Vis absorption spectra are typically recorded on a spectrophotometer (e.g., Nicolet Evolution 300) in the range of 200-600 nm using a quartz cuvette.
Fluorescence Spectroscopy:
-
Fluorescence spectra (excitation and emission) are recorded on a spectrofluorometer (e.g., Horiba Jobin Yvon FluoroMax-3) equipped with a xenon lamp as the excitation source.
-
Three-dimensional fluorescence maps (excitation-emission-intensity) can be collected to provide a comprehensive view of the fluorophore's properties.
Quantum Yield Determination (Relative Method): The quantum yield of a fluorophore can be determined relative to a well-characterized standard with a known quantum yield.
-
Prepare a series of solutions of both the standard and the test compound with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum of each solution, ensuring identical excitation and emission slit widths for all measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the test compound using the following equation: Φtest = Φstd * (mtest / mstd) * (ηtest2 / ηstd2) where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Logical Workflow for Fluorophore Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound-based fluorophores.
References
A Comparative Guide to Cellular Imaging: Citrazinic Acid vs. Rhodamine B
In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount for accurate and insightful visualization of cellular structures and processes. This guide provides a comprehensive comparison of two fluorescent molecules, citrazinic acid and Rhodamine B, for their application in cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of fluorescent probes for their experimental needs.
Performance Overview
Rhodamine B is a well-established and versatile fluorescent dye with a long history of use in a wide array of biological imaging applications. It is known for its bright fluorescence, high photostability, and the availability of various derivatives for targeting specific cellular organelles. In contrast, this compound, while intrinsically fluorescent, is more commonly recognized as a precursor in the synthesis of highly fluorescent carbon nanodots. Its application as a direct cellular imaging agent is a more nascent area of investigation, and as such, established protocols and extensive characterization are less readily available.
Data Presentation
The following tables summarize the key quantitative data for this compound and Rhodamine B, providing a direct comparison of their photophysical properties and cytotoxicity.
Table 1: Photophysical Properties
| Property | This compound | Rhodamine B |
| Excitation Maximum (λex) | ~340 nm[1][2] | ~540-570 nm[] |
| Emission Maximum (λem) | ~440 nm (blue)[1][2] | ~570-620 nm (red-orange) |
| Quantum Yield (in water) | Weakly fluorescent, value not consistently reported | 0.31 |
| Molar Extinction Coefficient (ε) | Not widely reported for imaging applications | ~106,000 cm⁻¹M⁻¹ at 542.8 nm |
| Photostability | Reported to be less stable in water | Generally high photostability |
Table 2: Cytotoxicity
| Cell Line | This compound (or related compound) | Rhodamine B |
| L-929 Fibroblasts | Citric Acid: Severe toxicity at 10% and 1% concentrations | Not widely reported |
| Human Skin Fibroblasts | Chelidonic Acid (structurally similar): No anti-proliferative effect up to 1000 µM | Not widely reported |
| HeLa (Human cervical cancer) | Gallic Acid (structurally similar): Increased activity when encapsulated | IC50 values vary depending on the specific derivative and exposure time |
| Human Fibroblast (MRC5) | Not widely reported | Hypericin (another photosensitizer) showed high toxicity at low concentrations |
Note: Cytotoxicity data for this compound is limited. Data for citric acid and structurally similar compounds are provided for context but should be interpreted with caution.
Experimental Protocols
Detailed methodologies for cellular imaging using Rhodamine B are well-established. For this compound, a proposed protocol is provided based on its chemical properties due to the lack of standardized procedures in the current literature.
Rhodamine B Staining Protocol for Mitochondria
This protocol is adapted from established methods for staining mitochondria in cultured cells using Rhodamine 123, a derivative of Rhodamine.
Materials:
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium (serum-free)
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
6-well plate
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed adherent cells on sterile coverslips in a 6-well plate and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of Rhodamine 123 in serum-free cell culture medium or PBS. The final concentration typically ranges from 1-20 µM.
-
Cell Staining:
-
Remove the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the Rhodamine 123 working solution to each well, ensuring the coverslips are fully submerged.
-
Incubate the cells at 37°C for 20-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Discard the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of PBS or mounting medium.
-
Observe the stained cells using a fluorescence microscope with appropriate filter sets for Rhodamine fluorescence (Excitation: ~507 nm, Emission: ~529 nm for Rhodamine 123).
-
Rhodamine B Phalloidin Staining Protocol for F-Actin (Cytoskeleton)
This protocol outlines the procedure for staining the filamentous actin (F-actin) cytoskeleton using a conjugate of Rhodamine and phalloidin.
Materials:
-
Rhodamine phalloidin stock solution (e.g., 200 units/mL in methanol)
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Bovine serum albumin (BSA)
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow adherent cells on sterile coverslips to the desired confluency.
-
Fixation:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells two or more times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
-
-
Staining:
-
Wash the cells two or more times with PBS.
-
To reduce nonspecific background staining, you can pre-incubate the fixed cells with 1% BSA in PBS for 20-30 minutes.
-
Dilute the Rhodamine phalloidin stock solution into PBS containing 1% BSA. A typical dilution is 5 µL of stock solution into 200 µL of PBS with BSA for each coverslip.
-
Place the staining solution on the coverslip and incubate for 20 minutes at room temperature in a covered container to avoid evaporation.
-
-
Washing: Wash the coverslips two or more times with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips on microscope slides and view under a fluorescence microscope with appropriate filters for Rhodamine.
Proposed this compound Cellular Imaging Protocol
Disclaimer: This is a proposed protocol based on the known properties of this compound, as established protocols for its direct use in cellular imaging are not widely available. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or a suitable buffer with a slightly acidic to neutral pH
-
Cell culture medium
-
Coverslips
-
Fluorescence microscope with a DAPI or blue fluorescence filter set
Procedure:
-
Preparation of Staining Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute it to the desired final concentration in PBS or cell culture medium. Given its tendency to aggregate at high concentrations, starting with a low micromolar range is advisable. The pH of the final solution should be controlled, as it can affect fluorescence.
-
Cell Culture: Culture cells on coverslips as described in the Rhodamine B protocols.
-
Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. Incubation time will require optimization.
-
-
Washing: Wash the cells several times with PBS to remove the unbound probe and reduce background fluorescence.
-
Imaging: Mount the coverslips and observe under a fluorescence microscope using a filter set appropriate for blue fluorescence (Excitation: ~340 nm, Emission: ~440 nm).
Signaling Pathways and Cellular Targets
Rhodamine B
Rhodamine B and its derivatives are known to target specific cellular components and can be used to study various signaling pathways.
-
Mitochondrial Membrane Potential: Cationic rhodamines like Rhodamine 123 accumulate in the mitochondria in a membrane potential-dependent manner. This property is widely used to assess mitochondrial health and its role in apoptosis signaling.
-
Cytoskeletal Dynamics: Rhodamine conjugated to phalloidin specifically binds to F-actin, a key component of the cytoskeleton. This allows for the visualization of cellular morphology, migration, and the signaling pathways that regulate these processes.
Caption: Rhodamine B derivatives targeting mitochondria and the cytoskeleton.
This compound
The direct cellular targets and signaling pathways visualized by this compound as a standalone probe are not well-documented. Based on its chemical nature as an acidic small molecule, its cellular uptake and distribution are likely influenced by transporters for organic anions. Citrate, a related molecule, is known to be involved in central metabolic pathways.
Caption: Hypothetical cellular uptake and interaction of this compound.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for cellular imaging using fluorescent probes.
Caption: A generalized workflow for fluorescent staining of cultured cells.
Conclusion
Rhodamine B remains a robust and reliable choice for a wide range of cellular imaging applications due to its excellent photophysical properties, well-characterized behavior, and the availability of targeted derivatives. It is particularly advantageous for visualizing mitochondria and the cytoskeleton.
This compound, on the other hand, presents an opportunity for exploring novel imaging applications, particularly in the blue emission spectrum. However, its use as a direct cellular stain is not yet well-established. Researchers interested in using this compound should be prepared to undertake significant optimization of staining protocols and to characterize its cellular uptake and potential cytotoxicity in their specific experimental system. Its primary current value in bio-imaging lies in its role as a building block for fluorescent carbon nanodots.
The choice between these two fluorescent probes will ultimately depend on the specific requirements of the research, including the target of interest, the desired emission wavelength, and the level of established methodology required.
References
A Comparative Guide to Hydrothermal and Microwave Synthesis of Citrazinic Acid-Based Carbon Nanodots
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbon nanodots (CNDs), particularly those exhibiting the favorable photoluminescent properties often attributed to citrazinic acid and its derivatives, is a cornerstone of various biomedical and pharmaceutical research applications. The choice of synthesis method significantly impacts the physicochemical properties and, consequently, the performance of these nanomaterials. This guide provides a detailed comparison of two of the most prevalent synthesis techniques: hydrothermal and microwave-assisted synthesis, using the common precursor, citric acid, which is known to form this compound-related fluorophores in situ.
At a Glance: Hydrothermal vs. Microwave Synthesis
| Parameter | Hydrothermal Synthesis | Microwave Synthesis | Key Advantages |
| Reaction Time | 2 to 12 hours | 5 to 30 minutes | Microwave offers a significant reduction in synthesis time.[1][2][3] |
| Temperature | 150 to 200 °C | 180 to 200 °C | Both methods operate at similar temperatures.[1][4] |
| Particle Size | 1.8 to 2.0 nm | 1.8 to 2.0 nm | Both methods produce CNDs of comparable size. |
| Quantum Yield | Generally high | Can be higher with optimization | Microwave synthesis has the potential for higher quantum yields. |
| Yield | Good | Higher in a shorter time | Microwave synthesis is a higher-yield alternative. |
| Energy Consumption | High | Low | Microwave synthesis is more energy-efficient. |
| Biocompatibility | High | High | CNDs from both methods are generally biocompatible. |
In-Depth Comparison
Reaction Kinetics and Efficiency
The most striking difference between the two methods is the reaction time. Hydrothermal synthesis is a time-intensive process, often requiring several hours to complete. In contrast, microwave-assisted synthesis is remarkably rapid, with reactions often concluding within minutes. This rapid synthesis is attributed to the efficient and uniform heating of the precursor solution by microwave irradiation, leading to faster reaction kinetics. One study noted a 75% reduction in the total reaction and cooldown time with the microwave method.
Physicochemical Properties of CNDs
Despite the vast difference in reaction times, both methods can produce CNDs with similar physical characteristics. Studies have shown that the average particle diameters of CNDs synthesized by both hydrothermal and microwave methods are comparable, typically in the range of 1.8 to 2.0 nm. The size, shape, and distribution of CNDs produced by microwave-assisted synthesis are comparable to those produced by the conventional oven-based hydrothermal method.
In terms of optical properties, CNDs from both methods exhibit bright fluorescence. However, some studies suggest that microwave synthesis can lead to CNDs with higher fluorescence intensity. One report indicated that the fluorescence intensity of CNDs from the oven method was 2.1 times lower than those produced by microwave irradiation.
Yield and Scalability
Microwave synthesis has demonstrated a clear advantage in terms of particle yield within a shorter timeframe. It has been reported that the microwave method can produce approximately 1.2 times more particles than the hydrothermal method in less time. This higher yield, coupled with the significantly shorter reaction times, makes microwave synthesis a more scalable and efficient option for large-scale production of CNDs.
Experimental Protocols
Hydrothermal Synthesis of CNDs from Citric Acid
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Citric acid
-
Urea (or another nitrogen source)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve citric acid and urea in deionized water in a beaker. A typical molar ratio is 1:2 to 1:4 of citric acid to urea.
-
Stir the solution until all solids are completely dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 160-200°C for 2-6 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting dark brown or dark green solution is then collected.
-
To purify the CNDs, centrifuge the solution at high speed to remove larger particles and aggregates.
-
The supernatant containing the CNDs can be further purified by dialysis against deionized water for 24-48 hours to remove unreacted precursors and smaller molecules.
-
The purified CND solution can be stored at 4°C for further characterization and use.
Microwave Synthesis of CNDs from Citric Acid
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Citric acid
-
Urea (or another nitrogen source)
-
Deionized water
-
Microwave-safe reaction vessel (e.g., Teflon or specialized glass)
Procedure:
-
Dissolve citric acid and urea in deionized water in a microwave-safe vessel.
-
Ensure the solution is homogeneous by stirring.
-
Place the vessel in a domestic or scientific microwave oven.
-
Irradiate the solution at a specific power (e.g., 300-800 W) for a short duration, typically ranging from 5 to 30 minutes. The reaction time and power may need to be optimized for specific precursors and desired properties.
-
After irradiation, allow the vessel to cool to room temperature.
-
The resulting solution contains the synthesized CNDs.
-
Purification steps are similar to the hydrothermal method, involving centrifugation and dialysis to obtain a pure CND solution.
Visualizing the Synthesis Workflows
Caption: A comparative workflow of hydrothermal and microwave synthesis of CNDs.
Logical Relationship of Synthesis Parameters and CND Properties
Caption: Interplay of synthesis methods, parameters, and resulting CND properties.
Conclusion
Both hydrothermal and microwave-assisted synthesis are effective methods for producing this compound-based CNDs from citric acid precursors. The choice between the two often depends on the specific requirements of the research or application.
Microwave synthesis is highly advantageous for its rapidity, higher yield, and energy efficiency, making it ideal for high-throughput synthesis and large-scale production.
For drug development professionals and researchers working under tight deadlines, the significant time savings offered by microwave synthesis present a compelling advantage, accelerating the pace of research and development.
References
- 1. Improved citric acid-derived carbon dots synthesis through microwave-based heating in a hydrothermal pressure vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved citric acid-derived carbon dots synthesis through microwave-based heating in a hydrothermal pressure vessel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrothermal vs microwave nanoarchitechtonics of carbon dots significantly affects the structure, physicochemical properties, and anti-cancer activity against a specific neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Spectrofluorimetric Method for Drug Quantification Using Citrazinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel spectrofluorimetric method for the quantification of Drug 'X' utilizing citrazinic acid as a fluorescent probe. The performance of this new method is objectively compared against a standard High-Performance Liquid Chromatography (HPLC) method, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility.
Introduction to the this compound-Based Method
This compound, a heterocyclic compound, exhibits intrinsic fluorescence that can be modulated by its interaction with specific analytes. This property forms the basis of a sensitive and selective spectrofluorimetric method for the quantification of Drug 'X'. The method relies on the formation of a complex between Drug 'X' and this compound, leading to a measurable change in fluorescence intensity. This approach offers a potential alternative to more complex and time-consuming chromatographic techniques.
Comparative Performance Data
The performance of the novel this compound-based spectrofluorimetric method was validated and compared against a standard HPLC-UV method for the quantification of Drug 'X' in a pharmaceutical formulation. The key validation parameters, in accordance with the International Council for Harmonisation (ICH) guidelines, are summarized below.
| Validation Parameter | Novel Spectrofluorimetric Method (this compound) | Standard HPLC-UV Method |
| Linearity Range | 0.1 - 10 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Specificity | Selective for Drug 'X' in the presence of common excipients | Highly selective for Drug 'X' and its impurities |
| Analysis Time per Sample | ~5 minutes | ~15 minutes |
Experimental Protocols
Novel Spectrofluorimetric Method using this compound
a. Materials and Reagents:
-
Drug 'X' reference standard
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer (pH 7.4)
-
Common pharmaceutical excipients (e.g., lactose, magnesium stearate)
b. Instrumentation:
-
Spectrofluorometer (e.g., Shimadzu RF-5301PC)[4]
-
UV-Vis Spectrophotometer (e.g., Nicolet Evolution 300)[1]
-
pH meter
c. Preparation of Solutions:
-
Standard Stock Solution of Drug 'X' (100 µg/mL): Accurately weigh 10 mg of Drug 'X' reference standard and dissolve in 100 mL of methanol.
-
This compound Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions of Drug 'X' (0.1 - 10 µg/mL) by appropriate dilution of the stock solution with phosphate buffer (pH 7.4).
d. Analytical Procedure:
-
To 1 mL of each working standard solution, add 1 mL of the 0.1% this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Measure the fluorescence intensity at an emission wavelength of 480 nm after excitation at 350 nm.
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of Drug 'X'.
e. Analysis of Pharmaceutical Formulation:
-
Weigh and finely powder 20 tablets of the Drug 'X' formulation.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Drug 'X' and transfer it to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to 100 mL with methanol and filter through a 0.45 µm membrane filter.
-
Dilute the filtrate with phosphate buffer (pH 7.4) to obtain a final concentration within the linear range of the method.
-
Proceed with the analytical procedure as described above.
Standard HPLC-UV Method
a. Materials and Reagents:
-
Drug 'X' reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Ortho-phosphoric acid
b. Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
d. Preparation of Solutions:
-
Standard Stock Solution of Drug 'X' (100 µg/mL): Prepared as described for the spectrofluorimetric method.
-
Working Standard Solutions: Prepare a series of working standard solutions of Drug 'X' (0.5 - 50 µg/mL) by appropriate dilution of the stock solution with the mobile phase.
e. Analytical Procedure:
-
Inject 20 µL of each working standard solution into the HPLC system.
-
Record the peak area of Drug 'X'.
-
Construct a calibration curve by plotting the peak area against the concentration of Drug 'X'.
f. Analysis of Pharmaceutical Formulation:
-
Prepare the sample solution as described for the spectrofluorimetric method, using the mobile phase as the diluent.
-
Inject 20 µL of the sample solution into the HPLC system and record the peak area.
-
Calculate the concentration of Drug 'X' in the sample using the calibration curve.
Methodology and Workflow Diagrams
Caption: Comparative workflow of the new spectrofluorimetric and standard HPLC methods.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The novel spectrofluorimetric method utilizing this compound for the quantification of Drug 'X' demonstrates excellent performance characteristics, including high sensitivity (low LOD and LOQ), good accuracy, and precision. While the HPLC-UV method offers slightly better precision and a wider linear range, the this compound-based method is significantly faster and requires less complex instrumentation. This makes it a viable and efficient alternative for routine quality control analysis of Drug 'X' in pharmaceutical formulations, particularly in high-throughput screening environments. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for impurity profiling, for which HPLC would be superior.
References
cross-validation of citrazinic acid as a sensor for different analytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of citrazinic acid as a fluorescent sensor, focusing on its primary application in pH sensing. While this compound is a known fluorophore and a key component in the synthesis of highly fluorescent carbon dots used for detecting various analytes, its direct application as a standalone fluorescent sensor is predominantly limited to pH measurements. This document objectively compares the performance of this compound with established fluorescent pH probes, supported by available experimental data and detailed protocols.
Overview of this compound as a pH Sensor
This compound (CZA), or 2,6-dihydroxyisonicotinic acid, is a weakly fluorescent molecule whose optical properties are highly sensitive to its chemical environment, particularly pH.[1][2][3] Its fluorescence behavior is governed by protonation and deprotonation events, which alter its electronic structure and, consequently, its fluorescence emission.[1][3] This pH-dependent fluorescence makes it a potential candidate for a fluorescent pH sensor, particularly in acidic conditions.
The sensing mechanism relies on the protonation and deprotonation of the hydroxyl and carboxylic acid groups on the this compound molecule. In its deprotonated form, the molecule exhibits characteristic fluorescence. As the pH of the environment changes, the protonation state of the molecule is altered, leading to changes in its fluorescence intensity and/or spectral properties. One study has determined an experimental pKa of 3.81 for this compound, suggesting its optimal sensitivity in the acidic pH range.
Performance Comparison with Alternative Fluorescent pH Probes
To evaluate the utility of this compound as a fluorescent pH sensor, its performance characteristics are compared with three widely used and well-characterized fluorescent pH probes: BCECF, SNARF-1, and HPTS (Pyranine).
| Feature | This compound | BCECF (2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein) | Carboxy SNARF-1 | HPTS (Pyranine) |
| pKa | ~3.81 | ~6.97 - 7.0 | ~7.5 | ~7.3 |
| Optimal pH Range | Acidic (estimated around pH 3-5) | Near-neutral (~pH 6.4 - 7.6) | Near-neutral to slightly alkaline (~pH 6.5 - 8.5) | Near-neutral (~pH 6.5 - 8.0) |
| Measurement Type | Intensiometric | Ratiometric (Excitation) | Ratiometric (Emission) | Ratiometric (Excitation) |
| Excitation Max (nm) | ~344 nm | ~440 (pH-insensitive), ~490 (pH-sensitive) | ~550 nm | ~405 (protonated), ~450 (deprotonated) |
| Emission Max (nm) | ~440 nm | ~535 nm | ~580 (acidic), ~640 (basic) | ~510 nm |
| Key Advantages | Simple structure, potential for acidic pH sensing. | High sensitivity in the physiological pH range, ratiometric measurement corrects for probe concentration. | Ratiometric emission allows for measurement with a single excitation wavelength, less phototoxic than UV-excitable probes. | High water solubility, large Stokes shift, and good photostability. |
| Key Disadvantages | Weakly fluorescent, limited data on linear range and selectivity, primarily intensiometric which can be affected by probe concentration. | Susceptible to photobleaching. | Lower quantum yield compared to fluorescein-based dyes. | Membrane impermeant, requiring microinjection for intracellular loading. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pH sensing mechanism of this compound and a typical experimental workflow for its use.
Caption: Signaling Pathway of this compound pH Sensor.
Caption: Experimental Workflow for pH Sensing.
Experimental Protocols
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in deionized water or a suitable buffer to a final concentration of, for example, 1 mg/mL.
-
Store the stock solution protected from light.
pH Titration and Calibration Curve Generation:
-
Prepare a series of buffers with known pH values spanning the expected measurement range (e.g., pH 2 to 7).
-
In a multi-well plate or individual cuvettes, add a fixed volume of each pH buffer.
-
Add a small, constant volume of the this compound stock solution to each well/cuvette to achieve a final concentration of approximately 10 µg/mL.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer with an excitation wavelength of approximately 344 nm and record the emission maximum around 440 nm.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve.
Measurement of Unknown Sample pH:
-
To a known volume of the sample with an unknown pH, add the same volume of this compound stock solution as used for the calibration curve.
-
Measure the fluorescence intensity of the sample under the same instrument settings.
-
Determine the pH of the sample by interpolating its fluorescence intensity on the generated calibration curve.
Cross-Validation and Selectivity
The primary analyte for direct sensing by this compound is H+ (pH). The current body of literature does not provide substantial evidence for its use as a selective fluorescent sensor for other specific analytes such as metal ions or biomolecules in its standalone form. While some studies have explored the fluorescence quenching of citric acid-capped quantum dots in the presence of metal ions, this is a distinct sensing platform from the direct use of the this compound molecule.
The selectivity of this compound for pH over other potential interfering species has not been extensively characterized. For robust applications, it would be necessary to perform interference studies with common ions and molecules present in the sample matrix.
Caption: Logical Comparison of Sensor Applicability.
Conclusion
This compound demonstrates potential as a fluorescent pH sensor, particularly for acidic environments, owing to its pH-sensitive fluorescence and a pKa of approximately 3.81. Its simple structure and clear response to protonation make it an interesting candidate for specific applications. However, when compared to established fluorescent pH probes like BCECF, SNARF-1, and HPTS, this compound has significant limitations. These include its inherently weak fluorescence, the lack of extensive characterization of its linear sensing range and selectivity, and its primarily intensiometric response, which can be less reliable than the ratiometric measurements offered by the alternatives.
For researchers requiring precise and robust pH measurements, especially in the physiological range, established probes such as BCECF, SNARF-1, and HPTS offer superior performance and are better characterized. The primary value of this compound in sensing currently lies in its role as a precursor for highly fluorescent carbon dots, which can be tailored for a wide range of analytes. Direct use of this compound as a fluorescent sensor should be considered primarily for applications where its specific acidic pH sensitivity is advantageous and where its limitations can be carefully managed.
References
- 1. Anomalous Optical Properties of this compound under Extreme pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Anomalous Optical Properties of this compound under Extreme pH Conditions - American Chemical Society - Figshare [acs.figshare.com]
- 3. Anomalous Optical Properties of this compound under Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Citrazinic Acid in Diverse Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Citrazinic acid, a heterocyclic compound, is increasingly utilized in various biochemical and analytical applications owing to its fluorescent properties and potential as a metal chelator. The selection of an appropriate buffer system is paramount for the optimal performance and stability of this compound in experimental assays. This guide provides a comparative analysis of this compound's performance in different buffer systems, supported by available experimental data and chemical principles.
Data Presentation: Performance Metrics of this compound
The performance of this compound is significantly influenced by the pH and composition of the surrounding medium. While direct comparative studies across a range of common biological buffers are limited, the following table summarizes key performance characteristics based on available literature, primarily focusing on the influence of pH, which is controlled by the buffer system.
| Buffer System (Representative pH Range) | Key Performance Characteristic | Observations & Potential Implications |
| Acidic Buffers (e.g., Citrate-Phosphate, pH < 5) | Fluorescence | At extremely low pH values (e.g., in sulfuric acid), protonation of this compound can lead to luminescence quenching and the emergence of new emission bands.[1][2] This suggests that in acidic buffers, the intrinsic fluorescence of this compound may be significantly altered or reduced. |
| Aggregation | Acidic environments may promote the formation of this compound aggregates, which can exhibit different optical properties compared to the monomeric form.[3] | |
| Neutral Buffers (e.g., Phosphate, HEPES, MES, TRIS, pH ~7) | Fluorescence | In aqueous solutions around neutral pH, this compound exhibits a characteristic blue fluorescence.[4] However, the specific quantum yield and stability can be influenced by interactions with buffer components. Amine-containing buffers like TRIS and HEPES could potentially interact with this compound. Phosphate buffers may interact with metal ions, which can be relevant if this compound is used as a chelator. |
| Stability | The stability of this compound in neutral buffers is crucial for assay performance. While specific comparative data is scarce, buffers that do not contain primary amines (e.g., MES, phosphate) might be preferred to avoid potential reactions. | |
| Alkaline Buffers (e.g., Carbonate-Bicarbonate, pH > 8) | Fluorescence | High pH values lead to the deprotonation of this compound, which can cause a splitting of the excitation spectra.[1] At a pH of 14, the emission spectrum of the monomeric form is maintained, but the absorption spectrum is altered. |
| Solubility | This compound is very soluble in alkaline solutions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols relevant to assessing the performance of this compound.
Protocol 1: Determination of this compound Fluorescence in Different Buffers
This protocol outlines a general procedure for comparing the fluorescence properties of this compound in various buffer systems.
1. Materials:
- This compound
- Buffer stock solutions (e.g., 1 M stocks of Phosphate, TRIS-HCl, MES, HEPES, adjusted to the desired pH)
- Spectrofluorometer
- Quartz cuvettes
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a dilute alkaline solution).
- For each buffer system to be tested, prepare a series of dilutions of the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects.
- Prepare a blank sample for each buffer system containing only the buffer.
- Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. An excitation wavelength of around 340 nm is typically used.
- Record the emission maximum and intensity for each buffer system.
- (Optional) Calculate the fluorescence quantum yield relative to a standard fluorophore (e.g., quinine sulfate) to quantify the fluorescence efficiency in each buffer.
Protocol 2: Assessment of this compound Stability
This protocol can be used to evaluate the stability of this compound over time in different buffers.
1. Materials:
- This compound solutions in the different buffer systems (prepared as in Protocol 1)
- HPLC system with a UV detector
- Incubator or water bath
2. Procedure:
- Prepare fresh solutions of this compound in each buffer system.
- Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain an initial concentration measurement. A suitable mobile phase and C18 column should be used.
- Incubate the remaining solutions at a specific temperature (e.g., 25°C or 37°C).
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
- Monitor the decrease in the peak area of the parent this compound peak and the appearance of any degradation product peaks.
- Plot the percentage of remaining this compound against time for each buffer to compare stability.
Mandatory Visualization
The following diagrams illustrate key concepts related to the use of this compound in experimental settings.
Caption: Workflow for comparing this compound performance.
Caption: Interplay of factors affecting this compound.
References
A Comparative Guide to the Biocompatibility of Citrazinic Acid-Derived Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology offers immense promise for advancements in drug delivery, diagnostics, and therapeutics. Among the diverse array of nanomaterials, those derived from citrazinic acid are gaining attention due to their potential for tailored functionalities. However, a thorough understanding of their biocompatibility is paramount before their translation into clinical applications. This guide provides a comparative assessment of the biocompatibility of this compound-derived nanoparticles, juxtaposed with commonly used alternatives such as Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and iron oxide nanoparticles. The information presented herein is supported by a summary of experimental data and detailed methodologies for key biocompatibility assays.
Executive Summary of Biocompatibility
This compound-derived nanoparticles, particularly in the form of carbon dots synthesized from citric acid (a closely related precursor), generally exhibit favorable biocompatibility with low in vitro cytotoxicity. Studies on citrate-coated iron oxide nanoparticles further support the low toxicity profile of citrate-based coatings. However, comprehensive quantitative data specifically for nanoparticles derived directly from this compound remains an area of active research. The following sections provide a detailed comparison with established nanoparticle platforms.
Comparative Analysis of Nanoparticle Biocompatibility
This section provides a comparative overview of the in vitro and in vivo biocompatibility of this compound-derived nanoparticles and their alternatives. The data is summarized from various studies and presented for easy comparison.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance that inhibits 50% of cell viability. Lower IC50 values indicate higher cytotoxicity.
| Nanoparticle Type | Cell Line(s) | IC50 Value (µg/mL) | Key Findings |
| Citric Acid-Derived Carbon Dots | L929, MDCK | > 1000[1] | High cell viability (>75%) observed even at high concentrations.[1] |
| Citrate-Coated Iron Oxide NPs | HaCaT, HepG2 | > 100[2][3] | Demonstrated a lack of significant toxicity in the tested cell lines.[2] |
| PLGA Nanoparticles | Various | Generally high | Biocompatibility is a well-established characteristic of PLGA, an FDA-approved polymer. |
| Liposomes | Various | Generally high | Liposomes are known for their excellent biocompatibility and are used in several FDA-approved drug formulations. |
| Iron Oxide Nanoparticles (uncoated) | Various | Variable | Toxicity can be influenced by size, surface charge, and aggregation. |
In Vitro Hemolysis Data
Hemolysis assays assess the compatibility of nanoparticles with red blood cells. A hemolysis percentage of less than 5% is generally considered safe for blood-contacting applications.
| Nanoparticle Type | Concentration (µg/mL) | Hemolysis (%) | Classification |
| This compound-Derived Nanoparticles | Data not available | - | - |
| Citrate-Coated Iron Oxide NPs | Up to 2000 | < 5 | Non-hemolytic |
| PLGA Nanoparticles | Various | Generally < 5 | Non-hemolytic |
| Liposomes | Various | Generally < 5 | Non-hemolytic |
| Iron Oxide Nanoparticles (uncoated) | Variable | Can be > 5 | Potentially hemolytic depending on surface properties |
In Vivo Toxicity Data
In vivo studies provide crucial information on the systemic effects of nanoparticles. The LD50 (median lethal dose) is a common metric, with higher values indicating lower acute toxicity.
| Nanoparticle Type | Animal Model | LD50 (mg/kg) | Key Findings |
| This compound-Derived Nanoparticles | Data not available | - | - |
| Citrate-Coated Iron Oxide NPs | Rats | > 2000 | No alterations in clinical or biochemical parameters were observed at high doses. |
| PLGA Nanoparticles | Various | Generally high | Biodegradable into non-toxic byproducts. |
| Liposomes | Various | Generally high | Well-tolerated in vivo with minimal toxicity. |
| Iron Oxide Nanoparticles (uncoated) | Various | Variable | Can accumulate in organs like the liver and spleen, with potential for long-term toxicity. |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and validation of these studies.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticles. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the nanoparticle-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value can be determined by plotting cell viability against the logarithm of the nanoparticle concentration.
Hemolysis Assay for Blood Compatibility
This assay determines the extent of red blood cell (RBC) lysis caused by nanoparticles.
Materials:
-
Fresh whole blood with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood to separate the RBCs. Wash the RBC pellet with PBS several times until the supernatant is clear. Resuspend the RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Nanoparticle Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of the nanoparticles. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing Biocompatibility Assessment
The following diagrams illustrate key workflows and concepts in assessing nanoparticle biocompatibility.
Caption: Experimental workflow for assessing nanoparticle biocompatibility.
Caption: A potential signaling pathway for nanoparticle-induced cytotoxicity.
Caption: Logical comparison of key biocompatibility features.
References
A Comparative Guide to Validating Experimental Spectra of Citrazinic Acid with Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental spectroscopic data for citrazinic acid with results obtained from quantum chemical calculations. It aims to demonstrate the utility of computational methods in validating and interpreting experimental spectra, a critical step in the structural elucidation and characterization of molecules relevant to drug development and materials science.
Overview of Spectroscopic and Computational Validation
This compound is a fluorescent molecule whose optical properties are of significant interest, particularly as it has been identified as a potential fluorophore in carbon dots.[1][2][3] Validating its spectral characteristics is crucial for understanding its behavior in various environments. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting and interpreting experimental spectra, such as Infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR).[4][5] This guide presents a side-by-side comparison of experimental data with theoretical calculations, offering insights into the molecular structure and properties of this compound.
Workflow for Spectroscopic Validation
The process of validating experimental spectra with quantum chemical calculations follows a systematic workflow. This involves obtaining the experimental spectra, performing computational simulations, and comparing the results to refine the understanding of the molecule's properties.
Data Presentation: Experimental vs. Calculated Spectra
The following tables summarize the quantitative data from experimental measurements and theoretical calculations for this compound.
Table 1: UV-Vis Absorption Spectra Comparison
| Experimental Peak (nm) | Calculated Peak (nm) | Transition Assignment | Reference |
| ~235 | - | π-π | |
| ~344 | 347.4 | n-π |
Note: The calculated absorption at 347.4 nm corresponds to the neutral form of this compound in water. The experimental values can shift with concentration due to the formation of dimers and other aggregates.
Table 2: Infrared (FTIR) Spectroscopy
| Experimental Peak (cm⁻¹) | Functional Group Assignment | Reference |
| 3200 | N-H stretching of amide | |
| 2950 | O-H stretching of carboxylic acid | |
| 1707 | C=O stretching of lactam and carboxylic acid | |
| 1414 | C-H bending | |
| 1191 | C-N stretching | |
| 1021 | C-O stretching of carboxylic acid |
Note: Detailed calculated IR frequencies are often scaled to better match experimental data. A direct one-to-one comparison of calculated wavenumbers was not available in the searched literature.
Table 3: ¹H NMR Chemical Shifts
| Experimental Peak (ppm) | Assignment | Notes | Reference |
| 6.2 | Aromatic Protons | Characteristic peak for this compound. | |
| 3.6, 6.6 | Isomer Protons | May indicate the presence of different tautomers. |
Note: this compound shows instability in water over time, leading to changes in the NMR spectrum, with new peaks appearing (e.g., at 2.7 ppm) and the disappearance of characteristic peaks.
Table 4: Raman Spectroscopy (SERS)
| Experimental SERS Peaks | Calculated Raman Vibrations | Assignment | Reference |
| Present | Present | Vibrational modes of protonated and deprotonated species. |
Note: A direct comparison of SERS data with calculated Raman spectra has confirmed the presence of various ionic forms of this compound in solution.
Experimental and Computational Protocols
-
UV-Vis Spectroscopy: Absorbance spectra of this compound solutions in Milli-Q water (concentrations ranging from 0.01 to 110 mg/L) were recorded using a Nicolet Evolution 300 spectrophotometer. The measurements were taken in a cuvette with a 10 mm optical path over a spectral range of 200 to 600 nm.
-
FTIR Spectroscopy: Infrared spectra were obtained using techniques such as KBr wafers or Attenuated Total Reflectance (ATR).
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS spectra were recorded for aqueous solutions of this compound (10–50 mg/L) using ITO glasses coated with silver nanoparticles as SERS-active substrates.
-
NMR Spectroscopy: ¹H NMR spectra have been recorded for this compound, though detailed experimental parameters were not specified in the reviewed literature. The instability of this compound in aqueous solutions over time has been noted through NMR measurements.
-
Software: Quantum chemical calculations were performed using the Gaussian 16 suite of programs.
-
Model and Optimization: The molecular geometry of this compound and its ionic forms were optimized using Density Functional Theory (DFT). The keto tautomer is considered the more stable form in water.
-
UV-Vis Spectra Simulation: UV-Vis absorption spectra were simulated by calculating vertical energy transitions using Time-Dependent DFT (TD-DFT). The CAM-B3LYP functional with the Def2-TZVPP basis set has been used for these calculations.
-
Vibrational Spectra Simulation: Raman spectra were calculated to compare with experimental SERS data.
-
NMR Spectra Simulation: NMR chemical shifts were computed using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Solvent Effects: The effect of the solvent (water) was accounted for using the Polarizable Continuum Model (PCM) within the Self-Consistent Reaction Field (SCRF) framework.
Conclusion
The comparison between experimental spectra and quantum chemical calculations provides strong validation for the structural and electronic properties of this compound. DFT calculations have successfully reproduced the main features of the UV-Vis spectra, attributing the absorption bands to specific electronic transitions. Furthermore, computational studies have been instrumental in interpreting SERS and NMR data, confirming the presence of different ionic species and tautomers in solution. This integrated approach of combining experimental spectroscopy with theoretical calculations is invaluable for researchers in accurately characterizing molecules and understanding their behavior in complex systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of this compound Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Citrazinic Acid: A Guide for Laboratory Professionals
For Immediate Reference: In the event of a spill or exposure to citrazinic acid, immediately consult the Safety Data Sheet (SDS) and follow all institutional safety protocols. This document is intended as a guide and does not supersede local, state, or federal regulations, nor institutional standard operating procedures.
Essential Safety and Handling Precautions
This compound is a chemical compound that requires careful handling to mitigate potential health risks. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure the safety of all laboratory personnel.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] | To protect against dust particles and accidental splashes. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | To prevent skin contact and irritation. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | To avoid respiratory tract irritation from dust inhalation. |
| Body Protection | Laboratory coat. Impervious clothing may be required depending on the scale of work. | To protect skin and personal clothing from contamination. |
General Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling and before breaks.
-
Ensure that eyewash stations and safety showers are readily accessible.
Spill and Emergency Procedures
In the event of an accidental release of this compound, prompt and appropriate action is crucial to prevent contamination and exposure.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Disposal: Label the container with the waste material's identity and hazard information. Dispose of the waste according to institutional and local regulations.
This compound Disposal Workflow
The proper disposal of this compound and its containers is governed by local, state, and federal regulations. It is generally classified as hazardous waste. The following workflow provides a logical approach to its disposal.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure
This procedure outlines the general steps for the disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection and Storage:
-
Collect waste this compound in its original container or a compatible, clearly labeled, and sealable container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Provide them with accurate information about the waste material and its quantity.
-
-
Contaminated Material Disposal:
-
Any materials, such as gloves, weigh boats, or paper towels, that are grossly contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.
-
Empty containers of this compound should be disposed of as unused product, meaning they should be treated as hazardous waste.
-
Note on Drain Disposal: Do not let this compound enter the drainage system. Its environmental impact has not been fully characterized, and this practice is generally prohibited for hazardous chemicals.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Citrazinic Acid
FOR IMMEDIATE RELEASE
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Citrazinic Acid. By adhering to these procedural steps, you can ensure a safe laboratory environment and proper disposal of this chemical.
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Wear appropriate protective gloves (e.g., Natural rubber, Nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact which can cause irritation. |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection is not required. If dust is generated, use a NIOSH (US) or CEN (EU) approved respirator. | Protects against inhalation of dust which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area, especially in confined spaces.
-
Use a local exhaust ventilation system where dust may be generated.
-
Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from strong oxidizing agents.
Disposal Plan
All waste and contaminated materials must be disposed of as hazardous waste.
-
Unused Product: Dispose of the contents and container to an approved waste disposal plant.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.
-
Spills: For small spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for working with this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
